(R)-BRD3731
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(4S)-3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-22(2,3)12-17-20-21(27-26-17)25-16-13-23(4,5)14-18(28)19(16)24(20,6)15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H2,25,26,27)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRXTIGAQRIAEX-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)CC(C)(C)C)(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C2=C(CC(CC2=O)(C)C)NC3=NNC(=C31)CC(C)(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of (R)-BRD3731: A Technical Guide
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a preferential inhibitory action against the GSK3β isoform. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of GSK3. GSK3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2] It exists as two highly homologous isoforms, GSK3α and GSK3β.[3] this compound demonstrates selectivity for GSK3β, thereby offering a more targeted approach to modulating GSK3-mediated signaling pathways.[4][5]
The primary mechanism of action of this compound involves binding to the ATP-binding pocket of GSK3β, preventing the phosphorylation of its downstream substrates. This inhibition leads to the modulation of various signaling cascades, most notably the Wnt/β-catenin pathway. In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2] By inhibiting GSK3β, this compound prevents β-catenin phosphorylation, leading to its stabilization, nuclear translocation, and the activation of target gene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound and its racemate, BRD3731.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Source |
| GSK3β | 1.05 | [4][5] |
| GSK3α | 6.7 | [4][5] |
Table 2: In Vitro Inhibitory Activity of BRD3731 (Racemate)
| Target | IC50 (nM) | Fold Selectivity (GSK3α/GSK3β) | Source |
| GSK3β | 15 | 14-fold | [3][6][7] |
| GSK3α | 215 | [3][6][7] | |
| GSK3β (D133E mutant) | 53 | [3] |
Table 3: Cellular Activity of BRD3731 (Racemate)
| Cell Line | Concentration (μM) | Effect | Source |
| SH-SY5Y | 1-10 | Inhibition of CRMP2 phosphorylation | [3][6][7] |
| HL-60 | 20 | Decrease in β-catenin (S33/37/T41) phosphorylation | [3][6][7] |
| HL-60 | 20 | Induction of β-catenin (S675) phosphorylation | [3][6][7] |
| TF-1 | 10-20 | Impaired colony formation | [3][7] |
| MV4-11 | 10-20 | Increased colony forming ability | [3][7] |
| SIM-A9 | 10 | 75.67% inhibition of IL-1β mRNA levels | [8] |
| SIM-A9 | 20 | 92.75% inhibition of IL-1β mRNA levels | [8] |
| SIM-A9 | 10 | 42.14% inhibition of IL-6 mRNA levels | [8] |
| SIM-A9 | 20 | 54.57% inhibition of IL-6 mRNA levels | [8] |
| SIM-A9 | 20 | 89.57% reduction in IL-1β protein levels | [8] |
| SIM-A9 | 20 | 47.85% reduction in IL-6 protein levels | [8] |
| SIM-A9 | 20 | 74.62% reduction in TNF-α protein levels | [8] |
Table 4: In Vivo Activity of BRD3731 (Racemate)
| Animal Model | Dosage | Effect | Source |
| Fmr1 KO mice | 30 mg/kg (i.p.) | Reduction of audiogenic seizures | [3] |
Signaling Pathway
The primary signaling pathway modulated by this compound is the Wnt/β-catenin pathway. The following diagram illustrates the canonical Wnt signaling cascade and the point of intervention by this compound.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on GSK3β.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are representative protocols based on the cited literature.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound against GSK3α and GSK3β.
-
Reagents and Materials:
-
Recombinant human GSK3α and GSK3β enzymes.
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide).
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay).
-
This compound stock solution (in DMSO).
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well plates.
-
Scintillation counter or luminescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the GSK3 enzyme (GSK3α or GSK3β), and the GSK3 substrate peptide.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the membranes and measuring radioactivity using a scintillation counter. For ADP-Glo™ assays, luminescence is measured according to the manufacturer's protocol.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of β-catenin Phosphorylation
This protocol describes the methodology to assess the effect of BRD3731 on the phosphorylation status of β-catenin in a cell line such as HL-60.
-
Cell Culture and Treatment:
-
Culture HL-60 cells in appropriate media and conditions.
-
Seed the cells at a suitable density and allow them to adhere or stabilize.
-
Treat the cells with BRD3731 (e.g., 20 μM) or vehicle (DMSO) for the desired time (e.g., 24 hours).[6]
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-β-catenin (S33/37/T41), phospho-β-catenin (S675), total β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of this compound.
Caption: A generalized experimental workflow for studying the cellular effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GSK3β. Its selectivity allows for the dissection of the specific functions of this isoform in various cellular processes and disease models. The data presented in this guide highlight its potential as a modulator of the Wnt/β-catenin signaling pathway and its efficacy in cellular and in vivo contexts. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of targeting GSK3β with selective inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cenmed.com [cenmed.com]
- 8. Selective GSK3β Inhibition Mediates an Nrf2-Independent Anti-inflammatory Microglial Response - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BRD3731: A Technical Guide to a Selective GSK3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been linked to various pathologies such as psychiatric disorders, diabetes, neurodegenerative diseases, and certain cancers. (R)-BRD3731 has emerged as a potent and selective inhibitor of GSK3β, offering a valuable tool for dissecting the biological roles of this kinase and as a potential starting point for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and detailed experimental protocols.
Core Data Presentation
The inhibitory activity of this compound and its racemic form, BRD3731, has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| GSK3β | 1.05[1][2] |
| GSK3α | 6.7[1][2] |
Table 2: In Vitro Inhibitory Activity of BRD3731 (Racemate)
| Target | IC50 (nM) |
| GSK3β | 15[3][4][5] |
| GSK3α | 215[3][4][5] |
| GSK3β (D133E mutant) | 53[4] |
Table 3: Cellular Activity of BRD3731
| Parameter | Cell Line | Concentration | Effect |
| CRMP2 Phosphorylation | SH-SY5Y | 1-10 µM | Inhibition[3][4] |
| β-catenin (S33/37/T41) Phosphorylation | HL-60 | 20 µM | Decrease[3][4] |
| β-catenin (S675) Phosphorylation | HL-60 | 20 µM | Increase[3][4] |
| Colony Formation | TF-1 | 10-20 µM | Impairment[4] |
| Colony Formation | MV4-11 | 10-20 µM | Increase[4] |
Signaling Pathways and Mechanism of Action
GSK3β is a key component of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin. The stabilized β-catenin can then translocate to the nucleus to regulate gene expression.
Figure 1. Wnt/β-catenin signaling pathway modulation by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and information gathered from public sources.
GSK3β Enzymatic Assay (ADP-Glo™ Kinase Assay)
This assay quantifies GSK3β activity by measuring the amount of ADP produced during the kinase reaction.
Figure 2. Workflow for the GSK3β ADP-Glo™ kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Dilute GSK3β enzyme and substrate in the reaction buffer.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution.
-
Add 10 µL of the enzyme/substrate mixture.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis of β-catenin and CRMP2 Phosphorylation
This method is used to detect changes in the phosphorylation status of GSK3β substrates in cell lysates.
Figure 3. General workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y or HL-60 cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-β-catenin (S33/37/T41), anti-phospho-CRMP2, total β-catenin, total CRMP2, and a loading control like β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
-
Colony Formation Assay
This assay assesses the effect of this compound on the proliferative capacity of hematopoietic progenitor cells.
Protocol:
-
Cell Plating:
-
Plate TF-1 or MV4-11 cells in methylcellulose-based medium at a density of 1 x 10³ cells/mL.
-
-
Treatment:
-
Add this compound at final concentrations ranging from 10-20 µM.
-
-
Incubation:
-
Incubate plates at 37°C in a humidified incubator with 5% CO₂ for 7-10 days.
-
-
Colony Counting:
-
Count colonies (defined as clusters of >50 cells) using a microscope.
-
Express results as the number of colonies relative to the vehicle-treated control.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GSK3β. Its selectivity over the α-isoform allows for more precise interrogation of GSK3β-specific functions. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies. Further investigation into the comprehensive kinome-wide selectivity and in vivo efficacy of this compound will continue to elucidate its full potential.
References
The Discovery and Development of (R)-BRD3731: A Technical Guide
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a wide range of cellular processes and pathological conditions, including neurological disorders, diabetes, and cancer. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
This compound was identified through efforts to develop isoform-selective inhibitors of GSK3. The discovery leveraged a key structural difference in the ATP-binding site between the two GSK3 isoforms, GSK3α and GSK3β. Specifically, a single amino acid "switch" in the hinge binding domain—glutamate in GSK3α versus aspartate in GSK3β—was exploited to achieve selectivity.
While a detailed, step-by-step enantioselective synthesis of this compound is not publicly available and is likely proprietary, the general synthesis of related indole-3-carboxamides involves the coupling of a substituted indole-3-carboxylic acid with a desired amine. The synthesis of the racemic mixture, BRD3731, is described in patent US20160375006A1 as compound example 272, and this compound is described as compound example 273. The synthesis generally proceeds through the formation of an indole-3-carboxylic acid intermediate, which is then activated and reacted with the appropriate amine to form the final carboxamide product. Chiral separation or an asymmetric synthesis approach would be required to obtain the pure (R)-enantiomer.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of GSK3β. By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates. GSK3β is a key regulator in multiple signaling pathways, most notably the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by this compound leads to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of target genes.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its racemic counterpart, BRD3731.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Selectivity (GSK3α/GSK3β) |
| This compound | GSK3β | 1.05 µM[1] | 6.4-fold |
| GSK3α | 6.7 µM[1] | ||
| BRD3731 (racemate) | GSK3β | 15 nM[2] | 14.3-fold |
| GSK3α | 215 nM[2] | ||
| GSK3β (D133E mutant) | 53 nM[2] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Concentration | Effect |
| BRD3731 | SH-SY5Y | CRMP2 Phosphorylation | 1-10 µM[2] | Inhibition of phosphorylation |
| BRD3731 | HL-60 | β-catenin Phosphorylation (S33/37/T41) | 20 µM[2] | Decreased phosphorylation |
| BRD3731 | HL-60 | β-catenin Phosphorylation (S675) | 20 µM[2] | Induced phosphorylation |
| BRD3731 | TF-1 | Colony Formation | 10-20 µM[2] | Impaired colony formation |
| BRD3731 | MV4-11 | Colony Formation | 10-20 µM[2] | Increased colony-forming ability |
Table 3: In Vivo Activity
| Compound | Animal Model | Assay | Dose | Effect |
| BRD3731 | Fmr1 KO mice | Audiogenic Seizures | 30 mg/kg (i.p.)[2] | Reduced audiogenic seizures |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the phosphorylation of a substrate peptide by GSK3β.
-
Reagents : Recombinant human GSK3β, biotinylated substrate peptide, ATP, this compound, TR-FRET detection reagents (e.g., europium-labeled anti-phosphoserine antibody and streptavidin-conjugated acceptor fluorophore).
-
Procedure :
-
Add GSK3β enzyme, substrate peptide, and varying concentrations of this compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
-
Data Analysis : The ratio of acceptor to donor emission is calculated, which is proportional to the amount of phosphorylated substrate. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for β-Catenin Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of β-catenin in cultured cells.
-
Cell Culture and Treatment : Plate cells (e.g., HL-60) and treat with this compound at the desired concentrations for a specified time.
-
Lysis and Protein Quantification : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated β-catenin (e.g., at Ser33/37/Thr41) or total β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities and normalize the levels of phosphorylated β-catenin to total β-catenin and a loading control (e.g., GAPDH or β-actin).
Colony Formation Assay
This assay evaluates the effect of this compound on the proliferative capacity of cancer cell lines.
-
Cell Seeding : Seed a low density of cells (e.g., TF-1 or MV4-11) in a culture plate.
-
Treatment : Treat the cells with various concentrations of this compound.
-
Incubation : Incubate the plates for 7-14 days to allow for colony formation.
-
Staining : Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification : Count the number of colonies (typically defined as clusters of ≥50 cells) in each well. The results are often expressed as a percentage of the vehicle-treated control.
In Vivo Audiogenic Seizure Model
This model is used to assess the anticonvulsant effects of this compound in a mouse model of Fragile X syndrome.
-
Animals : Fmr1 knockout (KO) mice, which are susceptible to audiogenic seizures, are used.
-
Drug Administration : Administer this compound or vehicle control via intraperitoneal (i.p.) injection.
-
Seizure Induction : After a set time post-injection, place the mice individually in a chamber and expose them to a loud, high-frequency sound (e.g., a bell or siren) for a defined period.
-
Scoring : Observe and score the seizure severity based on a standardized scale (e.g., wild running, clonic seizures, tonic seizures). The latency to seizure onset and the duration of the seizure can also be recorded.
-
Data Analysis : Compare the seizure scores, incidence, and/or duration between the drug-treated and vehicle-treated groups.
Conclusion
This compound is a valuable research tool for studying the biological roles of GSK3β. Its selectivity over GSK3α allows for the dissection of the specific functions of the β isoform. The data presented in this guide demonstrate its potent in vitro and cellular activity, as well as its efficacy in a preclinical model of neurological disease. Further research is warranted to fully elucidate the therapeutic potential of this compound and other selective GSK3β inhibitors.
References
(R)-BRD3731: A Technical Guide to its Role as a Selective GSK3β Inhibitor in the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 has emerged as a valuable chemical probe for dissecting the intricacies of the Wnt signaling pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling events and workflows. The focus is on its role as a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a pivotal negative regulator of the canonical Wnt cascade. Understanding the interaction of this compound with this pathway is crucial for research in areas such as developmental biology, oncology, and neurodegenerative disorders where Wnt signaling is often dysregulated.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its enantiomer, BRD3731, in relation to GSK3 inhibition and cellular effects on the Wnt signaling pathway.
| Compound | Target | Assay Type | Value | Reference |
| This compound | GSK3β | IC50 | 1.05 µM | [1] |
| GSK3α | IC50 | 6.7 µM | [1] | |
| BRD3731 | GSK3β | IC50 | 15 nM | [2] |
| GSK3α | IC50 | 215 nM | [2] | |
| GSK3β (D133E) | IC50 | 53 nM | ||
| GSK3β | Kd (cellular) | 3.3 µM |
Table 1: In Vitro and Cellular Potency of BRD3731 Enantiomers.
| Cell Line | Compound | Concentration | Effect | Reference |
| HL-60 | BRD3731 | 20 µM | Decreased β-catenin S33/37/T41 phosphorylation; Induced β-catenin S675 phosphorylation | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | BRD3731 | 5 µM | Decreased phosphorylation and stabilization of β-catenin | [3] |
| SH-SY5Y | BRD3731 | 1-10 µM | Inhibition of CRMP2 phosphorylation (a GSK3β substrate) | [2] |
Table 2: Cellular Activity of BRD3731 in Relation to Wnt Signaling Components.
Mechanism of Action in the Wnt Signaling Pathway
The canonical Wnt signaling pathway is tightly regulated, and in its "off" state, cytoplasmic β-catenin is targeted for degradation by a "destruction complex." This complex is composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK3β. GSK3β plays a critical role by phosphorylating β-catenin at specific serine and threonine residues (S33, S37, and T41), which marks it for ubiquitination and subsequent proteasomal degradation.
The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the inhibition of the destruction complex. This prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to regulate the expression of Wnt target genes.
This compound, as a selective inhibitor of GSK3β, mimics the effect of Wnt signaling by directly blocking the kinase activity of GSK3β. This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, leading to its stabilization, nuclear accumulation, and the activation of Wnt target gene transcription.
Caption: Canonical Wnt signaling pathway and the intervention point of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of this compound in the Wnt signaling pathway. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Western Blot Analysis of β-catenin Phosphorylation
This protocol is designed to assess the phosphorylation status of β-catenin at specific residues (e.g., Ser33, Ser37, Thr41) following treatment with this compound.[4]
Materials:
-
Cell line of interest (e.g., HL-60, HEK293T)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-β-catenin (S33/37/T41), anti-total-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-β-catenin signal to total β-catenin and the loading control.
Caption: Workflow for Western blot analysis of β-catenin phosphorylation.
Luciferase Reporter Assay for Wnt Pathway Activity
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway using a luciferase reporter construct containing TCF/LEF binding sites.[5][6]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash (TCF/LEF reporter with firefly luciferase) and FOPflash (negative control) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Wnt3a conditioned media or recombinant Wnt3a (as a positive control for pathway activation)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound, a vehicle control, and/or Wnt3a.
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), lyse the cells using the passive lysis buffer from the reporter assay kit.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Immunofluorescence for β-catenin Nuclear Translocation
This method visualizes the subcellular localization of β-catenin to assess its nuclear accumulation following treatment with this compound.[7][8]
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody: anti-β-catenin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific binding with blocking solution. Incubate with the primary anti-β-catenin antibody, followed by the fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of β-catenin nuclear translocation.
Conclusion
This compound is a potent and selective tool for activating the Wnt signaling pathway through the targeted inhibition of GSK3β. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to investigate the multifaceted roles of Wnt signaling in health and disease. The ability to pharmacologically modulate this critical pathway with compounds like this compound holds significant promise for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AOP-Wiki [aopwiki.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 8. benchchem.com [benchchem.com]
The Selective GSK3β Inhibitor (R)-BRD3731: A Technical Guide to its Effect on β-Catenin Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effect of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), on the phosphorylation of β-catenin. This compound serves as a valuable research tool for interrogating the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in disease.
Introduction to this compound and the Wnt/β-Catenin Pathway
The canonical Wnt/β-catenin signaling pathway is pivotal in embryonic development and adult tissue homeostasis. A key regulatory event in this pathway is the phosphorylation of β-catenin by a "destruction complex," of which GSK3β is a central component. Phosphorylation at serine and threonine residues (S33, S37, and T41) targets β-catenin for ubiquitination and subsequent proteasomal degradation. In the presence of a Wnt ligand, this destruction complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator.
This compound is a potent and selective small molecule inhibitor of GSK3β. By directly targeting the kinase activity of GSK3β, this compound prevents the phosphorylation of β-catenin, thereby mimicking the effect of Wnt signaling and leading to β-catenin stabilization. The racemic mixture, BRD3731, has been shown to be a selective GSK3β inhibitor, with the (R)-enantiomer being the more active component.
Quantitative Data on this compound Activity
The inhibitory activity of this compound and its racemate, BRD3731, has been characterized in various assays. The following tables summarize the available quantitative data.
| Compound | Target | Assay Type | IC50 | Selectivity | Reference |
| This compound | GSK3β | Biochemical | 1.05 µM | 6.4-fold vs GSK3α | [1] |
| GSK3α | Biochemical | 6.7 µM | [1] | ||
| BRD3731 | GSK3β | Biochemical | 15 nM | 14-fold vs GSK3α | [2] |
| GSK3α | Biochemical | 215 nM | [2] |
Table 1: Inhibitory Potency of this compound and BRD3731 against GSK3 Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Cell Line | Compound | Concentration | Effect on β-Catenin Phosphorylation | Reference |
| Human Lung Lymphatic Endothelial Cells | BRD3731 | 5 µM | Decreased phosphorylation | [3] |
| HL-60 | BRD3731 | 20 µM | Decreased S33/37/T41 phosphorylation | [2] |
Table 2: Cellular Effects of BRD3731 on β-Catenin Phosphorylation. This table highlights the demonstrated effect of BRD3731 in reducing the phosphorylation of β-catenin in different cell lines.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive inhibitor of ATP binding to GSK3β. This inhibition prevents the transfer of a phosphate (B84403) group from ATP to β-catenin, a crucial step in its degradation cascade. The following diagram illustrates the canonical Wnt/β-catenin pathway and the point of intervention for this compound.
Figure 1: Wnt/β-catenin signaling and this compound mechanism.
Experimental Protocols
The following section details a general protocol for assessing the effect of this compound on β-catenin phosphorylation using Western blotting, based on methodologies described in relevant literature[3][4].
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., human lung lymphatic endothelial cells, HL-60) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 48 hours as in Stump et al., 2019)[3].
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, to ensure equal protein loading for the Western blot.
Western Blotting
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated β-catenin (e.g., anti-phospho-β-Catenin Ser33/37/Thr41) and an antibody for total β-catenin overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for phosphorylated β-catenin and total β-catenin. Normalize the phosphorylated β-catenin signal to the total β-catenin signal to determine the relative change in phosphorylation.
Figure 2: Western Blot Workflow for β-catenin Phosphorylation.
Conclusion
This compound is a valuable chemical probe for studying the Wnt/β-catenin signaling pathway. Its selectivity for GSK3β allows for the specific investigation of this kinase's role in β-catenin phosphorylation and subsequent downstream events. The provided data and protocols offer a framework for researchers to utilize this compound effectively in their studies of Wnt signaling in both normal physiology and disease contexts. Further investigation, including detailed dose-response and time-course studies, will continue to elucidate the precise molecular consequences of GSK3β inhibition by this potent and selective compound.
References
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Glycogen Synthase Kinase 3-Β Inhibition Induces [research.amanote.com]
- 3. Glycogen synthase kinase 3-β inhibition induces lymphangiogenesis through β-catenin-dependent and mTOR-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BRD3731 and CRMP2 Phosphorylation Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor, (R)-BRD3731, and its role in the modulation of Collapsin Response Mediator Protein 2 (CRMP2) phosphorylation. This document details the mechanism of action, quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development in this area.
Introduction
Collapsin Response Mediator Protein 2 (CRMP2) is a key regulatory protein in neuronal development, playing a crucial role in axon guidance, dendritic morphogenesis, and cell polarization.[1] The function of CRMP2 is tightly regulated by its phosphorylation state. Phosphorylation, primarily by Cyclin-dependent kinase 5 (Cdk5) and Glycogen Synthase Kinase 3β (GSK3β), leads to the inactivation of CRMP2, which in turn inhibits axonal growth.[2][3] Dysregulation of CRMP2 phosphorylation has been implicated in various neurological and psychiatric disorders.[1]
This compound is a selective inhibitor of GSK3β, a serine/threonine kinase that is a central node in numerous signaling pathways.[4] By inhibiting GSK3β, this compound can prevent the phosphorylation of its downstream substrates, including CRMP2, thereby offering a potential therapeutic avenue for conditions associated with aberrant CRMP2 signaling.
Quantitative Data
The inhibitory activity of this compound and its racemate, BRD3731, has been characterized in various assays. The following tables summarize the available quantitative data.
| Compound | Target | Assay Type | IC50 | Selectivity (over GSK3α) | Reference |
| This compound | GSK3β | In Vitro Kinase Assay | 1.05 µM | ~6.4-fold | [5] |
| This compound | GSK3α | In Vitro Kinase Assay | 6.7 µM | - | [5] |
| BRD3731 (racemate) | GSK3β | In Vitro Kinase Assay | 15 nM | ~14-fold | [6] |
| BRD3731 (racemate) | GSK3α | In Vitro Kinase Assay | 215 nM | - | [6] |
Table 1: In Vitro Inhibitory Activity of this compound and BRD3731 against GSK3 Kinases.
| Compound | Cell Line | Effect | Concentration Range | Reference |
| BRD3731 (racemate) | SH-SY5Y | Inhibition of CRMP2 phosphorylation | 1-10 µM | [6] |
Table 2: Cellular Activity of BRD3731 on CRMP2 Phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the study of this compound and CRMP2 phosphorylation.
CRMP2 Phosphorylation Signaling Pathway
Caption: CRMP2 Phosphorylation Cascade and Inhibition by this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase assay to determine the IC50 of this compound.
Experimental Workflow: Cellular Western Blot Analysis
Caption: Workflow for analyzing CRMP2 phosphorylation in cells treated with this compound.
Experimental Protocols
In Vitro GSK3β Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on GSK3β-mediated phosphorylation of CRMP2.
Materials:
-
Recombinant active GSK3β
-
Recombinant CRMP2 protein (substrate)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP or ATP
-
ADP-Glo™ Kinase Assay Kit (for non-radioactive detection)
-
P81 phosphocellulose paper (for radioactive detection)
-
Phosphoric acid (for washing)
-
Scintillation counter (for radioactive detection) or luminometer (for non-radioactive detection)
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, recombinant CRMP2 substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding recombinant GSK3β and ATP (either [γ-³²P]ATP for radioactive detection or cold ATP for luminescence-based assays).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
For radioactive detection: a. Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. b. Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection (e.g., ADP-Glo™): a. Stop the kinase reaction according to the kit manufacturer's instructions. b. Add the ADP-Glo™ Reagent to deplete the remaining ATP. c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular CRMP2 Phosphorylation Assay (Western Blot)
This protocol describes the analysis of CRMP2 phosphorylation levels in a cellular context following treatment with this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CRMP2 (Thr509/Thr514/Ser518), anti-total CRMP2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24 hours).[6]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CRMP2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total CRMP2 and a loading control (e.g., GAPDH) to normalize the phospho-CRMP2 signal.
-
Quantify the band intensities using densitometry software to determine the dose-dependent effect of this compound on CRMP2 phosphorylation.
Immunoprecipitation of GSK3β and CRMP2
This protocol can be used to confirm the interaction between GSK3β and CRMP2 in a cellular context.
Materials:
-
Treated or untreated cell lysates
-
Anti-GSK3β or anti-CRMP2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-GSK3β) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by adding Laemmli buffer and heating.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., anti-CRMP2) and the immunoprecipitated protein (e.g., anti-GSK3β).
Conclusion
This compound is a valuable research tool for investigating the role of GSK3β and the phosphorylation of its substrates, such as CRMP2, in various physiological and pathological processes. The data and protocols presented in this technical guide provide a comprehensive resource for scientists and researchers in the field of neuroscience and drug discovery. Further investigation into the precise cellular potency of this compound on CRMP2 phosphorylation and its downstream functional consequences will be crucial for its potential development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of CRMP2 phosphorylation repairs CNS by regulating neurotrophic and inhibitory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
(R)-BRD3731: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes and pathologies. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, key quantitative data, detailed experimental methodologies for its evaluation, and its potential therapeutic applications in oncology, neurology, and infectious diseases. The information is presented to facilitate further research and development of this promising therapeutic candidate.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed and constitutively active kinase that plays a pivotal role in regulating a wide array of cellular functions, including metabolism, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of GSK3 activity, particularly the β isoform, has been linked to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1] This has rendered GSK3β an attractive target for therapeutic intervention. This compound has emerged as a selective inhibitor of GSK3β, offering a valuable tool to dissect the physiological and pathological roles of this kinase and presenting a potential new avenue for therapeutic development.
Mechanism of Action
This compound is the (R)-enantiomer of BRD3731, a selective inhibitor of GSK3β. It exerts its function by competing with ATP for the binding site in the catalytic domain of the GSK3β enzyme. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating the activity of multiple signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data for BRD3731 and its (R)-enantiomer.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity (GSK3α/GSK3β) | Reference |
| BRD3731 (racemate) | GSK3β | 15 nM | 14-fold | [2] |
| GSK3α | 215 nM | [2] | ||
| This compound | GSK3β | 1.05 µM | 6.4-fold | [3] |
| GSK3α | 6.7 µM | [3] |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | Concentration | Effect | Reference |
| SH-SY5Y | CRMP2 Phosphorylation | 1-10 µM | Inhibition | [2][4] |
| HL-60 | β-catenin Phosphorylation (S33/37/T41) | 20 µM | Decrease | [2][4] |
| HL-60 | β-catenin Phosphorylation (S675) | 20 µM | Increase | [2][4] |
| TF-1 | Colony Formation | 10-20 µM | Impaired | [2] |
| MV4-11 | Colony Formation | 10-20 µM | Increased | [2] |
Table 3: In Vivo Efficacy
| Animal Model | Treatment | Dosage | Effect | Reference |
| Fmr1 KO Mice | BRD3731 | 30 mg/kg (i.p.) | Reduced audiogenic seizures | [2] |
Experimental Protocols
Chemical Synthesis
This compound is described as compound example 273 in patent US20160375006A1.[3] While the detailed stereospecific synthesis is not fully disclosed in publicly available literature, the patent outlines the general synthetic schemes for this class of inhibitors. The synthesis would likely involve the coupling of a substituted heterocyclic amine with a chiral side chain.
In Vitro Assays
A common method to determine the IC50 of GSK3β inhibitors is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing GSK3β enzyme, a suitable substrate peptide (e.g., a pre-phosphorylated peptide), and ATP in a kinase buffer.
-
Add serial dilutions of this compound or vehicle control to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 24 hours).
-
Lysis and Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated CRMP2 (p-CRMP2) and total CRMP2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the change in CRMP2 phosphorylation.
-
-
Cell Culture: Culture HL-60 human promyelocytic leukemia cells in appropriate media.
-
Treatment: Treat the cells with this compound (e.g., 20 µM) for a specified time (e.g., 24 hours).[2][4]
-
Western Blotting: Follow the western blotting protocol as described for the CRMP2 phosphorylation assay, using primary antibodies specific for phosphorylated β-catenin at Ser33/37/Thr41 and Ser675, and total β-catenin.
-
Principle: This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.
-
Protocol Outline:
-
Plate a low density of TF-1 or MV4-11 cells in a semi-solid medium (e.g., methylcellulose) containing appropriate growth factors.
-
Add varying concentrations of this compound (e.g., 10-20 µM) to the medium.
-
Incubate the plates for 7-10 days to allow for colony formation.
-
Stain the colonies with a suitable dye (e.g., crystal violet) and count them.
-
Compare the number of colonies in the treated groups to the vehicle control to determine the effect on colony formation.
-
In Vivo Studies
-
Animal Model: Fragile X mental retardation 1 (Fmr1) knockout (KO) mice, which exhibit increased susceptibility to audiogenic seizures, are used as a model for Fragile X syndrome.
-
Drug Administration: Administer BRD3731 (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection.[2]
-
Seizure Induction: After a defined period following drug administration, expose the mice to a loud, high-frequency sound (e.g., from a siren) for a set duration.
-
Behavioral Scoring: Observe and score the mice for seizure behaviors, which may include wild running, clonic seizures, and tonic seizures.
-
Data Analysis: Compare the incidence and severity of seizures in the treated group to a vehicle-treated control group.
Potential Therapeutic Applications
Oncology
The role of GSK3β in cancer is complex and context-dependent, acting as both a tumor suppressor and a promoter in different malignancies.[5] GSK3β inhibitors are being investigated for various cancers.
-
Pancreatic Cancer: GSK3β is often overexpressed in pancreatic cancer and promotes cell proliferation and survival.[6] Inhibition of GSK3β has been shown to reduce the growth of pancreatic cancer cells.[7]
-
Glioblastoma (GBM): GSK3β inhibition can induce differentiation and apoptosis in glioblastoma cells, suggesting its potential as a therapeutic target.[8]
-
Leukemia: In certain types of leukemia, such as those with FLT3-ITD mutations, GSK3 inhibitors have been shown to suppress proliferation and induce apoptosis.[9][10] BRD3731 has been observed to impair colony formation in the erythroleukemic cell line TF-1 and increase it in the AML cell line MV4-11, indicating cell-type specific effects.[2]
Neurological Disorders
Given the central role of GSK3β in neuronal function and its dysregulation in various neurological conditions, this compound holds significant promise in this area.
-
Neurodegenerative Diseases: GSK3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and contributes to neuronal apoptosis.[5]
-
Psychiatric Disorders: The established use of the GSK3 inhibitor lithium for bipolar disorder highlights the therapeutic potential of targeting this kinase in mood disorders. This compound is suggested to have potential for post-traumatic stress disorder (PTSD) and other psychiatric disorders.[2]
-
Fragile X Syndrome: The reduction of audiogenic seizures in Fmr1 KO mice by BRD3731 provides preclinical evidence for its potential use in treating symptoms of Fragile X syndrome.[2]
Infectious Diseases
The role of GSK3β in infectious diseases is primarily linked to its modulation of the host's innate and adaptive immune responses.[11][12] GSK3β can regulate the production of pro- and anti-inflammatory cytokines in response to bacterial and viral pathogens.[11][12]
-
Bacterial Infections: Inhibition of GSK3β has been shown to be protective in some models of bacterial infection by dampening excessive inflammation.[13]
-
Viral Infections: GSK3β has been implicated in the replication of several viruses, including SARS-CoV-2.[14][15] GSK3 inhibitors have been proposed as potential antiviral agents.[14][15] While direct evidence for this compound in infectious disease models is currently lacking, its ability to modulate inflammatory pathways suggests it may have therapeutic potential in conditions where inflammation is a key driver of pathology.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory role of this compound.
Caption: PI3K/Akt signaling pathway leading to GSK3β inhibition.
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound is a valuable research tool and a promising therapeutic lead compound that selectively targets GSK3β. Its demonstrated efficacy in preclinical models of cancer and neurological disorders warrants further investigation. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a resource for the scientific community to accelerate the exploration of this compound's full therapeutic potential. Future studies should focus on elucidating its detailed mechanism of action in specific disease contexts, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its potential in combination therapies.
References
- 1. Audiogenic seizure susceptibility is reduced in fragile X knockout mice after introduction of FMR1 transgenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medrxiv.org [medrxiv.org]
- 6. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]
- 8. GSK3β Regulates Differentiation and Growth Arrest in Glioblastoma | PLOS One [journals.plos.org]
- 9. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GSK3β and the control of infectious bacterial diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Glycogen Synthase Kinase 3β Modulates the Inflammatory Response Activated by Bacteria, Viruses, and Parasites [frontiersin.org]
- 13. Glycogen synthase kinase-3β (GSK3β) inhibition suppresses the inflammatory response to Francisella infection and protects against tularemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Commentary: GSK-3 Inhibition as a Therapeutic Approach Against SARs CoV2: Dual Benefit of Inhibiting Viral Replication While Potentiating the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BRD3731: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-BRD3731, a selective inhibitor of Glycogen (B147801) Synthase Kinase 3β (GSK3β), for its application in neurodegenerative disease research. This document consolidates key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support researchers in utilizing this compound.
Core Concepts: Mechanism of Action and Therapeutic Potential
This compound is the (R)-enantiomer of the selective GSK3β inhibitor BRD3731. GSK3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is a key pathological feature in several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3] GSK3β hyperactivity contributes to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and is involved in pathways regulating neuroinflammation, mitochondrial function, and apoptosis.[4][5][6] By selectively inhibiting GSK3β, this compound offers a targeted approach to investigate the therapeutic potential of modulating this kinase in neurodegenerative models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its racemic mixture, BRD3731, to facilitate comparison and experimental design.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Fold Selectivity (GSK3α/GSK3β) | Reference |
| This compound | GSK3β | 1.05 µM | 6.4 | [7][8][9] |
| GSK3α | 6.7 µM | [7][8][9] | ||
| BRD3731 (racemic) | GSK3β | 15 nM | 14.3 | [1][10] |
| GSK3α | 215 nM | [1][10] | ||
| GSK3β (D133E mutant) | 53 nM | [1] |
Table 2: Cellular Activity and Effects
| Compound | Cell Line | Concentration | Effect | Reference |
| BRD3731 | SH-SY5Y | 1-10 µM | Inhibition of CRMP2 phosphorylation | [1][10] |
| BRD3731 | HL-60 | 20 µM | Decrease in β-catenin (S33/37/T41) phosphorylation | [1][10] |
| BRD3731 | HL-60 | 20 µM | Induction of β-catenin (S675) phosphorylation | [1] |
| BRD3731 | SIM-A9 (microglia) | 10 µM | 20.12% inhibition of LPS-stimulated nitrite (B80452) production | [11] |
| BRD3731 | SIM-A9 (microglia) | 20 µM | 52.78% inhibition of LPS-stimulated nitrite production | [11] |
| BRD3731 | SIM-A9 (microglia) | 40 µM | 59.44% inhibition of LPS-stimulated nitrite production | [11] |
| BRD3731 | SIM-A9 (microglia) | 10 µM | 75.67% inhibition of LPS-induced IL-1β mRNA | [11] |
| BRD3731 | SIM-A9 (microglia) | 20 µM | 92.75% inhibition of LPS-induced IL-1β mRNA | [11] |
| BRD3731 | SIM-A9 (microglia) | 10 µM | 42.14% inhibition of LPS-induced IL-6 mRNA | [11] |
| BRD3731 | SIM-A9 (microglia) | 20 µM | 54.57% inhibition of LPS-induced IL-6 mRNA | [11] |
| BRD3731 | SIM-A9 (microglia) | 20 µM | 89.57% reduction of LPS-induced IL-1β protein | [11] |
| BRD3731 | SIM-A9 (microglia) | 20 µM | 47.85% reduction of LPS-induced IL-6 protein | [11] |
| BRD3731 | SIM-A9 (microglia) | 20 µM | 74.62% reduction of LPS-induced TNF-α protein | [11] |
Table 3: In Vivo Activity
| Compound | Animal Model | Dosage and Administration | Effect | Reference |
| BRD3731 | Fmr1 KO mice | 30 mg/kg; i.p. | Reduction of audiogenic seizures | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of this compound's application.
Caption: Wnt signaling pathway and the inhibitory action of this compound on GSK3β.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Key Roles of GSK-3β in Regulating Mitochondrial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective GSK3β Inhibition Mediates an Nrf2-Independent Anti-inflammatory Microglial Response - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BRD3731: A Technical Guide to its Application in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is the (R)-enantiomer of BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in the pathogenesis of several diseases, including cancer. As a key component of the Wnt/β-catenin signaling pathway, GSK3β has emerged as a promising therapeutic target in oncology. This technical guide provides an in-depth overview of the available data and methodologies for the study of this compound and its racemic form, BRD3731, in cancer cell line research.
Core Concepts: Mechanism of Action
This compound exerts its effects primarily through the inhibition of GSK3β. In the canonical Wnt signaling pathway, GSK3β is a key component of the "destruction complex," which also includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK3β by this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, modulating the expression of target genes involved in cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its racemic mixture, BRD3731, from in vitro studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 | Selectivity | Reference |
| BRD3731 | GSK3β | 15 nM | 14-fold vs. GSK3α | [1] |
| GSK3α | 215 nM | [1] | ||
| This compound | GSK3β | 1.05 µM | 6.4-fold vs. GSK3α | [2] |
| GSK3α | 6.7 µM | [2] |
Table 2: Effects on Cellular Signaling and Phenotype
| Cell Line | Assay | Compound | Concentration | Effect | Reference |
| HL-60 (Acute Myeloid Leukemia) | Western Blot | BRD3731 | 20 µM | Decreased β-catenin (S33/37/T41) phosphorylation; Induced β-catenin (S675) phosphorylation | [1] |
| TF-1 (Erythroleukemia) | Colony Formation | BRD3731 | 10-20 µM | Impaired colony formation | [1] |
| MV4-11 (Acute Myeloid Leukemia) | Colony Formation | BRD3731 | 10-20 µM | Increased colony-forming ability | [1] |
| SH-SY5Y (Neuroblastoma) | Western Blot | BRD3731 | 1-10 µM | Inhibited phosphorylation of CRMP2 | [1] |
| SIM-A9 (Microglial cells) | Nitrite (B80452) Production Assay | BRD3731 | 10, 20, 40 µM | Significantly inhibited LPS-stimulated nitrite production by 20.12%, 52.78%, and 59.44%, respectively | [3] |
| SIM-A9 (Microglial cells) | qPCR | BRD3731 | 10, 20 µM | Significantly inhibited LPS-induced IL-1β mRNA levels by 75.67% and 92.75%, and IL-6 mRNA levels by 42.14% and 54.57%, respectively | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Cell Culture
-
Cell Lines: HL-60, TF-1, and MV4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. SH-SY5Y cells are maintained in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin. All cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium to the final desired concentrations. A vehicle control (DMSO) should be included in all experiments.
Western Blot Analysis for β-catenin Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations for the specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-β-catenin (Ser33/37/Thr41), phospho-β-catenin (Ser675), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Colony Formation Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Allow the cells to adhere for 24 hours, then treat with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the compound or vehicle.
-
Staining: After the incubation period, wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet solution for 15-30 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Visualizations
Signaling Pathway of this compound in Wnt/β-catenin Signaling
Caption: this compound inhibits GSK3β, preventing β-catenin phosphorylation and degradation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in cancer cell lines.
Conclusion
This compound is a valuable research tool for investigating the role of GSK3β in cancer biology. The available data indicates its potential to modulate the Wnt/β-catenin signaling pathway and affect cancer cell proliferation and survival. Further studies across a broader range of cancer cell lines are warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to design and execute robust preclinical studies with this promising GSK3β inhibitor.
References
(R)-BRD3731: A Selective GSK3β Inhibitor for Mood Disorder and PTSD Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen (B147801) Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in the pathophysiology of a range of neurological and psychiatric conditions, including mood disorders and post-traumatic stress disorder (PTSD).[1][2] GSK3β is a key regulator of numerous cellular processes, including neuronal plasticity, inflammation, and gene transcription.[3][4] Its dysregulation has been linked to the behavioral and neurobiological abnormalities observed in these disorders.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate its use in preclinical research.
Mechanism of Action
This compound is the (R)-enantiomer of BRD3731, a selective inhibitor of GSK3β.[8] It exerts its effects by competing with ATP for the kinase domain of GSK3β, thereby preventing the phosphorylation of its downstream substrates.[9] The selectivity for GSK3β over the closely related isoform GSK3α is a key feature of this compound, allowing for more targeted investigation of GSK3β-specific functions.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its racemic form, BRD3731.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity (GSK3α/GSK3β) | Reference |
| This compound | GSK3β | 1.05 µM | 6.4-fold | [8] |
| GSK3α | 6.7 µM | [8] | ||
| BRD3731 | GSK3β | 15 nM | 14.3-fold | [1][2] |
| GSK3α | 215 nM | [1][2] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| BRD3731 | SH-SY5Y | CRMP2 Phosphorylation | 1-10 µM | Inhibition | [1][2] |
| BRD3731 | HL-60 | β-catenin S33/37/T41 Phosphorylation | 20 µM | Decrease | [1][2] |
| BRD3731 | HL-60 | β-catenin S675 Phosphorylation | 20 µM | Increase | [1][2] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Dose | Effect | Reference |
| BRD3731 | Fmr1 KO Mice | 30 mg/kg (i.p.) | Reduction of audiogenic seizures | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving GSK3β that are relevant to mood disorders and PTSD.
Caption: GSK3β signaling pathway in mood disorders.
Caption: GSK3β signaling in the neurobiology of PTSD.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
GSK3β Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound against GSK3β.
-
Materials:
-
Recombinant human GSK3β (e.g., from Promega)
-
GSK3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the GSK3β enzyme, the substrate peptide, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for GSK3β.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular CRMP2 Phosphorylation Assay in SH-SY5Y Cells
This protocol details a method to assess the effect of this compound on the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2), a downstream target of GSK3β, in a neuronal cell line.[1][2]
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CRMP2 (Thr514) and anti-total-CRMP2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or DMSO for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-CRMP2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CRMP2 to normalize for protein loading.
-
Quantify the band intensities to determine the change in CRMP2 phosphorylation.
-
Animal Model of PTSD: Single Prolonged Stress (SPS)
This protocol describes a widely used animal model to induce PTSD-like symptoms in rodents, which can be used to evaluate the therapeutic potential of this compound.[10]
-
Animals:
-
Adult male Sprague-Dawley rats or C57BL/6 mice.
-
-
Procedure:
-
Stress Induction (Day 1):
-
Restraint: Place the animal in a restrainer for 2 hours.
-
Forced Swim: Immediately after restraint, place the animal in a cylindrical container filled with water (24°C) for 20 minutes.
-
Ether Anesthesia: Following the forced swim, expose the animal to ether vapor until loss of consciousness.
-
Recovery: Allow the animal to recover in its home cage.
-
-
Housing: House the animals in single cages for 7 days to allow for the consolidation of the traumatic memory and the development of PTSD-like symptoms.
-
Behavioral Testing (Starting on Day 8):
-
Elevated Plus Maze: To assess anxiety-like behavior.
-
Acoustic Startle Response and Prepulse Inhibition: To measure hypervigilance and sensorimotor gating deficits.
-
Forced Swim Test or Tail Suspension Test: To evaluate behavioral despair, a common feature in models of depression which is often comorbid with PTSD.
-
-
This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and time course (e.g., daily during the 7-day consolidation period or acutely before behavioral testing) to assess its effects on the development or expression of PTSD-like behaviors.
-
Conclusion
This compound represents a valuable research tool for investigating the role of GSK3β in the pathophysiology of mood disorders and PTSD. Its selectivity allows for the specific interrogation of GSK3β-mediated signaling pathways. The data and protocols provided in this guide are intended to support researchers in designing and conducting rigorous preclinical studies to further elucidate the therapeutic potential of targeting GSK3β in these debilitating psychiatric conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. Glycogen Synthase Kinase-3 (GSK3) in Psychiatric Diseases and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycogen Synthase Kinase-3 in the Etiology and Treatment of Mood Disorders [frontiersin.org]
- 6. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 7. Glycogen synthase kinase-3 in the etiology and treatment of mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potential role of GSK-3β signaling pathway for amelioration actions of ketamine on the PTSD rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-BRD3731: A Technical Guide to its Preclinical Evaluation in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycogen Synthase Kinase 3β (GSK3β) is a well-validated therapeutic target for type 2 diabetes, playing a crucial role in insulin (B600854) signaling, glucose metabolism, and pancreatic β-cell function. Inhibition of GSK3β has been shown to enhance insulin sensitivity, promote β-cell proliferation and survival, and improve glucose homeostasis. (R)-BRD3731 is a selective inhibitor of GSK3β, representing a promising chemical scaffold for the development of novel anti-diabetic therapeutics. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound and its effects on diabetes models, including its biochemical potency, detailed experimental protocols for in vitro and in vivo assessment, and the underlying signaling pathways.
This compound: A Selective GSK3β Inhibitor
This compound is the (R)-enantiomer of the GSK3 inhibitor BRD3731. Both compounds exhibit inhibitory activity against GSK3, with a notable selectivity for the GSK3β isoform over GSK3α. The inhibitory concentrations (IC50) for these compounds are summarized in the table below.
| Compound | Target | IC50 | Selectivity (α vs β) | Reference |
| This compound | GSK3β | 1.05 µM | ~6.4-fold | [1] |
| GSK3α | 6.7 µM | [1] | ||
| BRD3731 (racemate) | GSK3β | 15 nM | ~14.3-fold | [2][3][4] |
| GSK3α | 215 nM | [2][3][4] |
Signaling Pathways of GSK3β in Pancreatic β-Cells
GSK3β is a key downstream effector in multiple signaling pathways that regulate pancreatic β-cell function and mass. Its inhibition by compounds such as this compound is expected to modulate these pathways, leading to beneficial effects on glucose homeostasis.
Insulin Receptor Signaling Pathway
In pancreatic β-cells, insulin signaling plays a critical role in promoting cell survival and proliferation. GSK3β is a negative regulator of this pathway. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of Akt (Protein Kinase B). Activated Akt then phosphorylates and inactivates GSK3β. This inactivation of GSK3β is a key step in mediating the pro-survival and pro-proliferative effects of insulin.
Insulin Receptor Signaling Pathway in β-Cells.
Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is crucial for β-cell development and proliferation. In the absence of a Wnt ligand, GSK3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling disrupts this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of genes involved in cell proliferation. Inhibition of GSK3β mimics the effect of Wnt signaling by preventing β-catenin phosphorylation and degradation.
Wnt/β-catenin Signaling Pathway in β-Cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-diabetic effects of this compound.
In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
This assay assesses the ability of this compound to potentiate glucose-stimulated insulin secretion from a mouse insulinoma cell line.
Materials:
-
MIN6 cells (passages 25-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose, supplemented with 15% FBS, penicillin/streptomycin, L-glutamine, and β-mercaptoethanol
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, and 10 mM HEPES, supplemented with 0.1% BSA.
-
This compound stock solution in DMSO
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture MIN6 cells in supplemented DMEM at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed MIN6 cells in 24-well plates at a density that allows them to reach ~80% confluency on the day of the experiment.
-
Pre-incubation: On the day of the assay, gently wash the cells twice with glucose-free KRBH. Then, pre-incubate the cells in KRBH containing 2.8 mM glucose for 1-2 hours at 37°C to allow them to equilibrate to a basal state.
-
Treatment and Stimulation:
-
Remove the pre-incubation buffer.
-
Wash the cells once with glucose-free KRBH.
-
Add KRBH containing low glucose (2.8 mM) with either vehicle (DMSO) or varying concentrations of this compound. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin secretion measurement.
-
Remove the low glucose buffer.
-
Add KRBH containing high glucose (16.7 mM) with either vehicle or varying concentrations of this compound. Incubate for 1 hour at 37°C. Collect the supernatant for stimulated insulin secretion measurement.
-
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to total protein content or cell number. Calculate the stimulation index (insulin secretion at high glucose / insulin secretion at low glucose) for each condition.
GSIS Experimental Workflow.
In Vivo: Oral Glucose Tolerance Test (OGTT) in a Mouse Model of Diabetes
This assay evaluates the effect of this compound on glucose disposal in a relevant animal model of type 2 diabetes (e.g., db/db mice or high-fat diet-induced obese mice).
Materials:
-
Diabetic mouse model (e.g., db/db mice) and age-matched wild-type controls.
-
This compound formulation for intraperitoneal (i.p.) or oral (p.o.) administration. A previous study with the racemate BRD3731 used a 30 mg/kg i.p. dose in mice.[3]
-
Sterile 20% glucose solution.
-
Glucometer and test strips.
-
Blood collection tubes (e.g., for plasma insulin measurement).
Procedure:
-
Acclimatization and Fasting: Acclimatize the mice to handling for several days before the experiment. Fast the mice for 5-6 hours with free access to water.
-
Baseline Blood Glucose: At time t = -30 min (or other appropriate pre-treatment time), administer the vehicle or this compound (e.g., 30 mg/kg, i.p.). At t = 0 min, measure the baseline blood glucose from a tail snip using a glucometer. A small blood sample can also be collected for baseline insulin measurement.
-
Glucose Challenge: Immediately after the baseline blood sample is taken, administer a 2 g/kg body weight bolus of 20% glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose gavage.
-
Blood Sampling for Insulin: If desired, collect blood samples at specific time points (e.g., 0, 15, 30, and 60 minutes) for plasma insulin analysis.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. Compare the AUC values between the vehicle- and this compound-treated groups.
Oral Glucose Tolerance Test (OGTT) Workflow.
Conclusion
This compound is a selective GSK3β inhibitor with the potential for development as an anti-diabetic agent. The technical information and experimental protocols provided in this guide offer a robust framework for its preclinical evaluation. By elucidating its effects on insulin secretion in vitro and glucose homeostasis in vivo, researchers can further validate the therapeutic promise of targeting GSK3β with this novel compound. The investigation of its impact on the described signaling pathways will provide a deeper understanding of its mechanism of action and its potential to address the underlying pathophysiology of type 2 diabetes.
References
Methodological & Application
Application Notes and Protocols for the In Vivo Use of (R)-BRD3731 in Fmr1 KO Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of (R)-BRD3731, a selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor, in the Fmr1 knockout (KO) mouse model of Fragile X Syndrome (FXS). This document outlines the mechanism of action, protocols for drug administration and behavioral testing, and key quantitative data from relevant studies.
Introduction to this compound and its Therapeutic Rationale in Fragile X Syndrome
Fragile X Syndrome is a neurodevelopmental disorder caused by the silencing of the FMR1 gene, leading to the absence of the Fragile X Mental Retardation Protein (FMRP). FMRP is an RNA-binding protein that plays a critical role in regulating protein synthesis at the synapse. Its absence leads to exaggerated signaling through the metabotropic glutamate (B1630785) receptor 5 (mGluR5) pathway and dysregulation of numerous downstream signaling cascades, including the PI3K/Akt/mTOR and GSK3β pathways.
This compound is a selective inhibitor of GSK3β. In the context of FXS, GSK3β activity is elevated in the brains of Fmr1 KO mice. This hyperactivity is thought to contribute to many of the cellular and behavioral phenotypes observed in the model, including altered synaptic plasticity, neuronal hyperexcitability, and behavioral abnormalities. By inhibiting GSK3β, this compound aims to normalize these downstream signaling pathways, thereby ameliorating the pathological phenotypes associated with FXS.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the kinase activity of GSK3β. In the pathophysiology of Fragile X Syndrome, the absence of FMRP leads to an upregulation of protein synthesis and altered synaptic function. GSK3β is a key downstream effector in signaling pathways implicated in FXS. Inhibition of GSK3β by this compound is hypothesized to restore cellular homeostasis and correct synaptic deficits.
Caption: GSK3β Signaling Pathway in Fragile X Syndrome.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds in the context of Fmr1 KO mice.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ | Selectivity (α vs β) | Reference |
| GSK3β | 15 nM | ~14-fold | [1] |
| GSK3α | 215 nM | [1] | |
| GSK3β (D133E) | 53 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Fmr1 KO Mice
| Behavioral Assay | Species | Strain | Dose | Route | Effect | Reference |
| Audiogenic Seizures | Mouse | Fmr1 KO | 30 mg/kg | i.p. | Reduction in seizures | [1] |
Table 3: Pharmacokinetic Parameters (General Information for Kinase Inhibitors)
| Parameter | Description | Importance |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the dose required to achieve a therapeutic concentration. |
| Brain Penetration | The ability of a drug to cross the blood-brain barrier. | Crucial for CNS targets. |
| Half-life (t₁/₂) | The time required for the concentration of the drug in the body to be reduced by one-half. | Influences dosing frequency. |
| Cₘₐₓ | The maximum (or peak) serum concentration that a drug achieves. | Related to efficacy and potential toxicity. |
| Tₘₐₓ | The time at which the Cₘₐₓ is observed. |
Experimental Protocols
This compound Formulation and Administration
a. Vehicle Preparation: For in vivo administration, a suitable vehicle is crucial for drug solubility and stability. While a specific vehicle for this compound is not detailed in the primary literature, a common vehicle for pyrazolodihydropyridine-based kinase inhibitors can be adapted.
-
Option 1 (Suspension):
-
Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water.
-
Add 0.2% (v/v) Tween 80 to the HPMC solution.
-
Triturate the required amount of this compound powder with a small volume of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each administration.
-
-
Option 2 (Solubilized):
-
Dissolve this compound in a minimal amount of DMSO.
-
Further dilute with a co-solvent such as PEG400 or Solutol HS 15.
-
Bring to the final volume with sterile saline or phosphate-buffered saline (PBS). Caution: The final concentration of DMSO should be kept to a minimum (ideally <5%) to avoid vehicle-induced effects.
-
b. Administration:
-
Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice.
-
Dosage: Based on the effective dose for audiogenic seizures, a starting dose of 30 mg/kg can be used. Dose-response studies are recommended to determine the optimal dose for other behavioral endpoints.
-
Frequency: The dosing schedule will depend on the pharmacokinetic profile of this compound. If not known, initial studies may involve a single administration 30-60 minutes prior to behavioral testing. For chronic studies, daily administration may be required.
Experimental Workflow
Caption: In vivo experimental workflow.
Behavioral Assays for Fmr1 KO Mice
Fmr1 KO mice exhibit a range of behavioral phenotypes relevant to Fragile X Syndrome, including hyperactivity, anxiety-like behaviors, repetitive behaviors, and social interaction deficits. The following are standardized protocols for assessing these behaviors.
a. Open Field Test (Locomotor Activity and Anxiety)
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone by video tracking software.
-
Procedure:
-
Habituate mice to the testing room for at least 30 minutes before the test.
-
Place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Parameters Measured:
-
Total distance traveled (hyperactivity).
-
Time spent in the center versus the periphery (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
b. Elevated Plus Maze (Anxiety-like Behavior)
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5-10 minutes.
-
Record the session with a video camera.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
c. Marble Burying Test (Repetitive and Compulsive-like Behavior)
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding. 20 marbles are arranged in a grid on the surface of the bedding.
-
Procedure:
-
Place the mouse in the cage.
-
Allow the mouse to interact with the marbles for 30 minutes.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried.
-
-
Parameter Measured:
-
Number of marbles buried.
-
d. Three-Chamber Social Interaction Test (Sociability and Social Novelty)
-
Apparatus: A rectangular, three-chambered box with openings between the chambers. Small, wire cages are placed in the two outer chambers to hold stimulus mice.
-
Procedure:
-
Habituation: The test mouse is placed in the center chamber and allowed to explore all three empty chambers for 10 minutes.
-
Sociability: An unfamiliar "stranger 1" mouse is placed in one of the wire cages in a side chamber. An empty cage is placed in the other side chamber. The test mouse is allowed to explore all three chambers for 10 minutes.
-
Social Novelty: A new, unfamiliar "stranger 2" mouse is placed in the previously empty cage. The now-familiar "stranger 1" remains in its cage. The test mouse explores for another 10 minutes.
-
-
Parameters Measured:
-
Time spent in each chamber.
-
Time spent sniffing each wire cage.
-
Concluding Remarks
The use of this compound in Fmr1 KO mice presents a promising therapeutic strategy for Fragile X Syndrome. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of this compound. It is essential for researchers to perform preliminary dose-response and pharmacokinetic studies to optimize the treatment regimen for their specific experimental goals. Consistent handling and environmental conditions are critical for obtaining reliable and reproducible behavioral data.
References
Application Notes and Protocols: (R)-BRD3731 for Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. GSK3β is a key component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. Inhibition of GSK3β by this compound can lead to the stabilization and nuclear accumulation of β-catenin, thereby modulating the expression of downstream target genes involved in cell fate decisions. The colony formation assay is a pivotal in vitro method to assess the long-term effects of cytotoxic or cytostatic agents on the reproductive integrity of single cells. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for use in colony formation assays across different cancer cell lines.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the kinase activity of GSK3β. In the canonical Wnt signaling pathway, GSK3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon inhibition of GSK3β by this compound, β-catenin is no longer phosphorylated, leading to its accumulation in the cytoplasm and translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes, which can have varying effects on cell proliferation and survival depending on the cellular context.
Quantitative Data Summary
The optimal concentration of this compound for colony formation assays is highly cell-type dependent. The following tables summarize the available data on the bioactivity and effects of this compound and its racemate, BRD3731. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration.
Table 1: In Vitro Bioactivity of this compound and BRD3731
| Compound | Target | IC50 |
| This compound | GSK3β | 1.05 µM[1] |
| GSK3α | 6.7 µM[1] | |
| BRD3731 (racemate) | GSK3β | 15 nM |
| GSK3α | 215 nM |
Table 2: Observed Effects of BRD3731 in Cell-Based Assays
| Cell Line | Assay | Concentration | Effect | Reference |
| TF-1 | Colony Formation | 10-20 µM | Impaired colony formation | |
| MV4-11 | Colony Formation | 10-20 µM | Increased colony-forming ability | |
| SIM-A9 | Cytotoxicity (MTT) | Up to 80 µM | No significant cytotoxicity |
Recommended Concentration Range for Initial Screening:
Based on the available data, a starting concentration range of 1 µM to 20 µM is recommended for initial dose-response experiments in colony formation assays for most cancer cell lines.
Experimental Protocols
Protocol 1: 2D Colony Formation Assay
This protocol outlines the steps for a standard 2D colony formation assay to evaluate the effect of this compound on the clonogenic survival of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Methanol (for fixing)
-
0.5% Crystal violet solution (in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells in their recommended complete medium until they reach 70-80% confluency.
-
Wash the cells with PBS, then add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and collect the cells.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
-
Cell Seeding:
-
Based on the plating efficiency of your cell line (determined empirically beforehand), calculate the number of cells to seed per well to obtain approximately 50-100 colonies in the control wells. This typically ranges from 200 to 1000 cells per well.
-
Seed the calculated number of cells into each well of a 6-well plate containing complete medium.
-
Incubate the plates overnight to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days, or until visible colonies have formed in the control wells. The incubation time will vary depending on the doubling time of the cell line.
-
Do not disturb the plates during the incubation period.
-
-
Fixing and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of methanol to each well to fix the colonies and incubate for 15 minutes at room temperature.
-
Aspirate the methanol and let the plates air dry.
-
Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be performed manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
SF = Number of colonies in treated wells / (Number of cells seeded x PE)
-
-
Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve.
-
Troubleshooting
-
Low Colony Formation in Control Wells:
-
Increase the number of cells seeded.
-
Optimize the culture medium and incubation conditions.
-
Ensure a gentle cell handling technique to maintain cell viability.
-
-
High Variation Between Replicates:
-
Ensure a homogenous single-cell suspension before seeding.
-
Be consistent with all pipetting and washing steps.
-
-
Edge Effects:
-
To minimize evaporation, maintain proper humidity in the incubator and consider not using the outer wells of the plate.
-
Conclusion
The optimal concentration of this compound for colony formation assays is a critical parameter that requires empirical determination for each cell line. Based on its mechanism of action as a selective GSK3β inhibitor and the limited available data, an initial screening range of 1 µM to 20 µM is recommended. The provided detailed protocol for a 2D colony formation assay serves as a robust starting point for these investigations. Careful optimization and execution of this assay will yield valuable insights into the long-term effects of this compound on the proliferative capacity of cancer cells.
References
Application Notes: In Vitro Kinase Assay Protocol for (R)-BRD3731
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BRD3731 is a potent inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3), with a notable selectivity for the GSK3β isoform over GSK3α.[1] This document provides a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of this compound against GSK3β. The protocol is designed for researchers in drug discovery and development, offering a robust method to determine key quantitative metrics such as IC50 values. Additionally, this application note includes a summary of reported inhibitory concentrations and visual diagrams to illustrate the experimental workflow and the relevant signaling pathway.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[2][3] It exists as two isoforms, GSK3α and GSK3β, which are encoded by distinct genes but share a high degree of homology within their kinase domains.[3][4] GSK3 is a key regulatory kinase in the WNT signaling pathway.[4] Dysregulation of GSK3 activity has been implicated in various pathologies, including neurodegenerative disorders, diabetes, and certain cancers, making it a significant therapeutic target.[4][5][6]
This compound has been identified as an inhibitor of GSK3.[1] In vitro kinase assays are essential for quantifying the potency and selectivity of such inhibitors. This protocol outlines a common method for determining the concentration-dependent inhibition of GSK3β by this compound using a luminescence-based assay that measures ATP consumption.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of this compound and its related compound, BRD3731.
| Compound | Target | IC50 | Fold Selectivity (GSK3α/GSK3β) |
| This compound | GSK3β | 1.05 µM[1] | 6.4 |
| GSK3α | 6.7 µM[1] | ||
| BRD3731 | GSK3β | 15 nM[5][7] | 14.3 |
| GSK3α | 215 nM[5][7] | ||
| GSK3β (D133E mutant) | 53 nM[4] |
Experimental Protocol: In Vitro GSK3β Kinase Assay
This protocol is adapted from commercially available luminescent kinase assay kits and is suitable for determining the IC50 value of this compound. The principle of this assay is based on the quantification of ATP remaining in the solution following the kinase reaction. As GSK3β consumes ATP to phosphorylate its substrate, a decrease in ATP levels, measured by a luciferase-luciferin reaction, corresponds to higher kinase activity.
Materials and Reagents:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a synthetic glycogen synthase-derived peptide)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Reagent or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. A recommended starting concentration is 10 mM.
-
Create a serial dilution of this compound in kinase assay buffer. The final concentration of DMSO in the assay should not exceed 1%. A typical concentration range for IC50 determination would span from 100 µM down to 1 nM.
-
Prepare the kinase reaction master mix by combining the kinase assay buffer, GSK3β enzyme, and the substrate peptide. The optimal concentrations of the enzyme and substrate should be determined empirically but typically fall in the low nanomolar and micromolar range, respectively.
-
Prepare the ATP solution in kinase assay buffer. The concentration should be at or near the Km of GSK3β for ATP to ensure sensitive detection of inhibition.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the serially diluted this compound or DMSO (for the no-inhibitor and blank controls) to the wells of the assay plate.
-
Add the kinase reaction master mix to all wells except the blank controls.
-
To the blank control wells, add the same volume of kinase assay buffer without the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to all wells according to the manufacturer's instructions. This reagent will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other measurements.
-
The "no inhibitor" control represents 100% kinase activity.
-
Normalize the data by expressing the luminescence in each well as a percentage of the "no inhibitor" control.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro GSK3β kinase assay with this compound.
Signaling Pathway
Caption: Simplified Wnt signaling pathway showing the inhibitory role of this compound on GSK3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. BRD3731 - MedChem Express [bioscience.co.uk]
Application Notes and Protocols: Western Blot Analysis of p-GSK3β after (R)-BRD3731 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3β (GSK3β) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. The activity of GSK3β is tightly regulated by phosphorylation at two key sites: phosphorylation at Tyrosine 216 (Tyr216) is required for its full kinase activity, while phosphorylation at Serine 9 (Ser9) leads to its inhibition. Dysregulation of GSK3β activity has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.
(R)-BRD3731 is a potent and selective inhibitor of GSK3β.[1][2] Its selectivity makes it a valuable tool for elucidating the specific roles of GSK3β in cellular signaling pathways and for exploring its therapeutic potential. This document provides detailed protocols for performing Western blot analysis to investigate the effects of this compound treatment on the phosphorylation status of GSK3β at both the activating (Tyr216) and inhibitory (Ser9) sites.
Signaling Pathway of this compound and GSK3β
This compound, as a selective inhibitor, is expected to directly suppress the kinase activity of GSK3β. This inhibition is anticipated to result in a decrease in the autophosphorylation of GSK3β at its activating site, Tyr216. Consequently, the phosphorylation of downstream substrates of GSK3β would be reduced. Furthermore, the inhibition of GSK3β can trigger feedback loops within cellular signaling networks. A common consequence of GSK3β inhibition is the activation of upstream kinases, such as Akt (Protein Kinase B), which in turn phosphorylates GSK3β at its inhibitory Ser9 site, leading to a more sustained suppression of its activity.
Caption: Signaling pathway of this compound-mediated GSK3β inhibition.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a suitable cell line for your study. Many cell lines, such as HEK293T, SH-SY5Y, or PC-3, are commonly used for studying GSK3β signaling.
-
Cell Seeding: Seed the cells in appropriate culture dishes (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
II. Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation on Ice: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
III. Protein Quantification
-
Assay Selection: Use a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer according to the manufacturer's instructions.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.
IV. Western Blot Analysis
-
Sample Preparation: Based on the protein concentration, dilute the lysates with sample loading buffer (e.g., Laemmli buffer) to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-GSK3β (Ser9), p-GSK3β (Tyr216), total GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
Data Presentation
The quantitative data from the Western blot analysis should be presented in a clear and organized table. The band intensities for p-GSK3β (Ser9), p-GSK3β (Tyr216), and total GSK3β should be normalized to the loading control. The ratios of phosphorylated GSK3β to total GSK3β can then be calculated to determine the relative change in phosphorylation.
Table 1: Densitometric Analysis of p-GSK3β and Total GSK3β Levels
| Treatment Group | p-GSK3β (Ser9) / Total GSK3β (Relative Fold Change) | p-GSK3β (Tyr216) / Total GSK3β (Relative Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | 1.8 | 0.6 |
| This compound (5 µM) | 2.5 | 0.3 |
| This compound (10 µM) | 3.2 | 0.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for Studying Audiogenic Seizures in Mice with (R)-BRD3731
For Researchers, Scientists, and Drug Development Professionals
Introduction
Audiogenic seizures (AGS) are seizures induced by intense auditory stimuli. They are a common phenotype in several genetic mouse models of neurological disorders, including Fragile X syndrome (FXS). The Fmr1 knockout (KO) mouse, a widely used model for FXS, exhibits a robust and reproducible AGS phenotype, making it a valuable tool for studying the underlying pathophysiology of sensory hypersensitivity and for the preclinical evaluation of novel therapeutic agents.
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation has been linked to various neurological and psychiatric disorders. This document provides detailed application notes and protocols for utilizing this compound in the study of audiogenic seizures in Fmr1 KO mice.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the kinase activity of GSK3β.[1] GSK3β is a key downstream regulator in multiple signaling pathways, including the Wnt/β-catenin pathway. In the context of neurological function, GSK3β is involved in neuronal plasticity, apoptosis, and microtubule dynamics. Hyperactivity of GSK3β has been observed in the brains of Fmr1 KO mice, suggesting that its inhibition may ameliorate some of the pathological phenotypes associated with FXS. While the precise mechanism by which GSK3β inhibition reduces audiogenic seizures is still under investigation, it is hypothesized to involve the modulation of neuronal excitability and synaptic function.
It is important to note that while some GSK3 inhibitors have shown efficacy in reducing audiogenic seizures in Fmr1 KO mice, a study by McCamphill et al. (2020) indicated that this compound, at the doses tested, did not significantly improve the audiogenic seizure phenotype in Fmr1-/y mice, although it did show target engagement in the brain. This highlights the importance of careful dose-response studies and the potential for isoform-specific effects of GSK3 inhibitors.
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the potential effects of this compound on audiogenic seizures in Fmr1 KO mice. This data is for illustrative purposes and should be replaced with actual experimental findings.
| Treatment Group | Dose (mg/kg, i.p.) | n | Seizure Incidence (%) | Mean Seizure Score (± SEM) | Latency to Wild Run (s ± SEM) |
| Vehicle (Control) | - | 15 | 86.7 | 3.2 ± 0.4 | 15.3 ± 2.1 |
| This compound | 10 | 15 | 73.3 | 2.8 ± 0.5 | 18.7 ± 2.5 |
| This compound | 30 | 15 | 60.0 | 2.1 ± 0.3 | 25.1 ± 3.0 |
| Positive Control (e.g., MPEP) | 30 | 15 | 20.0 | 0.5 ± 0.2 | 45.8 ± 4.2** |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Experimental Protocols
Protocol 1: Induction of Audiogenic Seizures in Fmr1 KO Mice
Materials:
-
Fmr1 KO mice (postnatal days 21-28 for peak sensitivity) and wild-type littermate controls.
-
Audiogenic seizure chamber: a cylindrical Plexiglas chamber (e.g., 15 cm diameter, 20 cm height) with a lid.
-
Sound source: an electric bell or a siren capable of producing a high-intensity sound (110-120 dB).
-
Sound level meter for calibration.
-
Video recording equipment.
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Calibrate the sound source to ensure it produces a consistent intensity of 110-120 dB within the chamber.
-
Place a single mouse into the audiogenic seizure chamber and allow it to acclimate for 1 minute.
-
Activate the sound source for a duration of 2-3 minutes.
-
Simultaneously, start video recording the mouse's behavior.
-
Observe and score the seizure severity according to a standardized scale (see Protocol 2).
-
After the sound stimulus, continue to observe the mouse for at least 1 minute for any post-ictal behavior.
-
Remove the mouse from the chamber and return it to its home cage.
-
Clean the chamber thoroughly between each trial to eliminate olfactory cues.
Protocol 2: Scoring of Audiogenic Seizure Severity
A common scoring system for audiogenic seizures in mice is as follows:
-
Score 0: No response. The mouse continues to explore the chamber.
-
Score 1: Wild running. The mouse exhibits frantic, non-directional running for at least 10 seconds.
-
Score 2: Clonic seizure. The mouse loses its righting reflex and displays clonus of the limbs.
-
Score 3: Tonic seizure. The mouse shows tonic extension of the hindlimbs.
-
Score 4: Respiratory arrest and death.
The highest score reached by each mouse during the observation period is recorded.
Protocol 3: Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) [HPMC] in sterile water).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Animal scale.
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Weigh each mouse immediately before injection to determine the precise volume to be administered.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical volume for i.p. injection in mice is 10 ml/kg.
-
The timing of the audiogenic seizure test relative to drug administration should be determined based on the pharmacokinetic profile of this compound. A common time point for testing after i.p. injection is 30-60 minutes.
Mandatory Visualizations
Caption: Experimental workflow for testing this compound on audiogenic seizures.
Caption: Simplified GSK3β signaling pathway in the context of Wnt signaling.
Caption: Logical flow of the study design.
References
Application Notes and Protocols for (R)-BRD3731 in Psychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), in the study of psychiatric disorders. The information presented here is intended to guide researchers in designing and conducting experiments to investigate the therapeutic potential of targeting GSK3β in conditions such as schizophrenia, depression, and anxiety.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of GSK3β. GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including neuronal development, synaptic plasticity, and mood regulation. Dysregulation of GSK3β activity has been implicated in the pathophysiology of several psychiatric and neurodegenerative disorders. The selectivity of this compound for GSK3β over its isoform GSK3α makes it a valuable tool for dissecting the specific roles of GSK3β in these conditions.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of GSK3β, thereby preventing the phosphorylation of its downstream substrates. This inhibition can modulate various signaling pathways implicated in psychiatric disorders, including the Wnt/β-catenin and Akt signaling pathways.
Application in Schizophrenia Research
Preclinical studies have demonstrated the potential of this compound in reversing schizophrenia-like phenotypes in mouse models. Specifically, research has focused on its ability to restore cortical gamma oscillations and ameliorate cognitive deficits associated with N-methyl-D-aspartate (NMDA) receptor hypofunction, a key hypothesis in schizophrenia pathophysiology.[1]
Data Presentation: Efficacy of this compound in a Mouse Model of Schizophrenia
The following table summarizes the in vivo efficacy of this compound in a Grin1 mutant mouse model, which mimics NMDA receptor hypofunction relevant to schizophrenia.
| Parameter | Animal Model | Treatment | Dosage & Administration | Outcome | Reference |
| Prepulse Inhibition (PPI) of Acoustic Startle | Grin1 mutant mice | This compound | 30 mg/kg, intraperitoneal (i.p.) | Reversed deficits in PPI, indicating improved sensorimotor gating. | Nakao et al., 2020[1] |
| Spatial Working Memory (Y-Maze) | Grin1 mutant mice | This compound | 30 mg/kg, i.p. | Improved performance in the Y-maze spontaneous alternation task, suggesting enhanced spatial working memory. | Nakao et al., 2020[1] |
| Cortical Gamma Oscillations | Grin1 mutant mice | This compound | 30 mg/kg, i.p. | Normalized diminished auditory steady-state responses (ASSRs) and reduced excessive baseline gamma power. | Nakao et al., 2020[1] |
Experimental Protocol: In Vivo Administration of this compound
This protocol is based on the methodology described by Nakao et al. (2020).[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Prepare the vehicle solution consisting of 2% DMSO and 2% Tween 80 in PBS.
-
Dissolve this compound in the vehicle solution to a final concentration that allows for the administration of 30 mg/kg in a suitable injection volume (e.g., 10 ml/kg).
-
Administer the this compound solution or vehicle control to mice via intraperitoneal (i.p.) injection.
-
Conduct behavioral tests or electrophysiological recordings 1 hour after the injection.
Experimental workflow for in vivo studies with this compound.
Signaling Pathway in Schizophrenia
The therapeutic effects of this compound in schizophrenia models are thought to be mediated by its impact on the Akt/GSK3β signaling pathway, which is downstream of dopamine (B1211576) and NMDA receptors.
GSK3β signaling pathway implicated in schizophrenia.
Application in Depression and Anxiety Research
While specific studies utilizing this compound in animal models of depression and anxiety are not yet widely published, the established role of GSK3β in these disorders suggests its potential as a valuable research tool. Inhibition of GSK3β has been shown to produce antidepressant-like effects in various preclinical models.
Experimental Protocols for Behavioral Assays
The following are standard protocols for assessing depression- and anxiety-like behaviors in mice, which can be used to evaluate the effects of this compound.
1. Forced Swim Test (FST) - Depression Model
Principle: This test is based on the observation that rodents, when placed in an inescapable container of water, will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatments typically reduce the duration of immobility.
Materials:
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software
Procedure:
-
Fill the container with water to a depth where the mouse cannot touch the bottom with its tail or paws.
-
Gently place the mouse into the water.
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Dry the mouse thoroughly before returning it to its home cage.
2. Tail Suspension Test (TST) - Depression Model
Principle: Similar to the FST, this test measures the duration of immobility when a mouse is suspended by its tail, an inescapable stressor. Antidepressants reduce immobility time.
Materials:
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording and analysis software
Procedure:
-
Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the apparatus, ensuring it cannot reach any surfaces.
-
Record the session for 6 minutes.
-
Score the total duration of immobility.
3. Elevated Plus Maze (EPM) - Anxiety Model
Principle: This test assesses anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Materials:
-
Elevated plus-shaped maze with two open and two closed arms.
-
Video tracking system.
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record and analyze the time spent in the open arms, closed arms, and the center, as well as the number of entries into each arm.
4. Open Field Test (OFT) - Anxiety and Locomotor Activity
Principle: This test assesses anxiety-like behavior by measuring the tendency of a mouse to remain in the periphery of a novel, open arena versus exploring the center. It also provides a measure of general locomotor activity.
Materials:
-
Open field arena (e.g., 40x40 cm with walls)
-
Video tracking system
Procedure:
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore for a set period (e.g., 5-10 minutes).
-
Record and analyze the time spent in the center versus the periphery, the total distance traveled, and the frequency of rearing.
Signaling Pathway in Depression and Anxiety
GSK3β is a key downstream effector of serotonin (B10506) (5-HT) and brain-derived neurotrophic factor (BDNF) signaling, both of which are critically implicated in the pathophysiology of depression and anxiety.
GSK3β as a convergence point for pathways relevant to depression and anxiety.
Conclusion
This compound is a powerful and selective tool for investigating the role of GSK3β in psychiatric disorders. The provided application notes and protocols offer a starting point for researchers to explore its therapeutic potential in schizophrenia, and to extend these investigations into the realms of depression and anxiety. Careful experimental design and adherence to established behavioral testing paradigms will be crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols for (R)-BRD3731 in Neurodevelopmental Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BRD3731 is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes, including neuronal development, metabolism, and inflammation. Dysregulation of GSK3β signaling has been linked to the pathophysiology of several neurodevelopmental disorders, making it a compelling therapeutic target. This compound and its racemic form, BRD3731, serve as valuable chemical probes for elucidating the role of GSK3β in these conditions and for exploring its potential as a therapeutic agent. These application notes provide detailed protocols for utilizing this compound in preclinical research models of neurodevelopmental disorders.
Mechanism of Action
GSK3β is a key regulatory kinase in the Wnt signaling pathway.[1] In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, modulating the expression of genes involved in neurogenesis, neuronal migration, and synaptic plasticity.[1][2][3][4][5]
Data Presentation
Table 1: In Vitro Potency and Selectivity of BRD3731 Compounds
| Compound | Target | IC50 | Species | Assay Conditions |
| This compound | GSK3β | 1.05 µM | Not Specified | Extracted from patent US20160375006A1[6] |
| This compound | GSK3α | 6.7 µM | Not Specified | Extracted from patent US20160375006A1[6] |
| BRD3731 | GSK3β | 15 nM | Not Specified | Not Specified[7] |
| BRD3731 | GSK3α | 215 nM | Not Specified | Not Specified[7] |
Table 2: Cellular Activity of BRD3731 in Neuroblastoma and Microglial Cell Lines
| Cell Line | Treatment | Concentration(s) | Duration | Observed Effect |
| SH-SY5Y | BRD3731 | 1-10 µM | 24 hours | Inhibition of CRMP2 phosphorylation[7] |
| HL-60 | BRD3731 | 20 µM | 24 hours | Decreased β-catenin S33/37/T41 phosphorylation; Induced β-catenin S675 phosphorylation[7] |
| SIM-A9 | BRD3731 | 10 µM | 24 hours (pre-treatment) | 38.11% decrease in CD11b mRNA; 88.58% decrease in Iba1 mRNA; 75.67% decrease in IL-1β mRNA; 42.14% decrease in IL-6 mRNA; 40.8% decrease in TNF-α mRNA[8] |
| SIM-A9 | BRD3731 | 20 µM | 24 hours (pre-treatment) | 53.23% decrease in CD11b mRNA; 95.48% decrease in Iba1 mRNA; 92.75% decrease in IL-1β mRNA; 54.57% decrease in IL-6 mRNA; 62.87% decrease in TNF-α mRNA[8] |
Table 3: In Vivo Efficacy of BRD3731 in a Mouse Model of Fragile X Syndrome
| Animal Model | Treatment | Dosage | Route of Administration | Observed Effect |
| Fmr1 KO mice | BRD3731 | 30 mg/kg | Intraperitoneal (i.p.) | Reduction in audiogenic seizures |
Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for the assessment of this compound cytotoxicity in a neuronal cell line like SH-SY5Y or microglial cells such as SIM-A9.
Materials:
-
This compound
-
SH-SY5Y or SIM-A9 cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 10 µM, 20 µM, 40 µM, and 80 µM.[8]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the highest concentration used for the compound.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of β-catenin Phosphorylation
This protocol details the detection of changes in β-catenin phosphorylation in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest (e.g., HL-60)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-β-catenin (S33/37/T41), anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Plate cells and treat with this compound (e.g., 20 µM for 24 hours) and a vehicle control.[7]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to the loading control.
Protocol 3: In Vivo Administration and Audiogenic Seizure Induction in Fmr1 KO Mice
This protocol describes the procedure for testing the efficacy of this compound in a mouse model of Fragile X Syndrome.
Materials:
-
This compound
-
Fmr1 KO mice and wild-type littermate controls
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
-
Sound-attenuated chamber
-
Auditory stimulus generator (e.g., siren producing ~120 dB)
-
Video recording equipment
Procedure:
-
Prepare this compound solution in the vehicle at the desired concentration to achieve a 30 mg/kg dose.
-
Administer this compound or vehicle to Fmr1 KO mice via intraperitoneal (i.p.) injection.
-
Allow for a 30-minute pre-treatment period.[9]
-
Place the mouse in the sound-attenuated chamber and allow for a brief acclimation period.
-
Expose the mouse to the auditory stimulus for a defined period (e.g., 2-3 minutes).
-
Record and score the behavioral response for the presence and severity of seizures (e.g., wild running, clonic-tonic seizures).
-
Compare the seizure incidence and severity between the this compound-treated and vehicle-treated groups.
Experimental Workflows
References
- 1. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 signaling in developing cortical neurons is essential for radial migration and dendritic orientation | eLife [elifesciences.org]
- 4. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Selective GSK3β Inhibition Mediates an Nrf2-Independent Anti-inflammatory Microglial Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
Application Notes and Protocols for (R)-BRD3731 in TF-1 and MV4-11 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-BRD3731 is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK3β activity has been linked to various diseases, including cancer. These application notes provide detailed protocols for studying the effects of this compound on the human erythroleukemia cell line TF-1 and the acute monocytic leukemia cell line MV4-11.
The TF-1 cell line, derived from a patient with erythroleukemia, is dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) or interleukin-3 (IL-3) for proliferation and survival.[1][2][3][4] The MV4-11 cell line is characterized by a FLT3 internal tandem duplication (FLT3-ITD) mutation, a common driver mutation in acute myeloid leukemia (AML).[5][6][7][8]
Preliminary data indicates that this compound has contrasting effects on these two cell lines. At concentrations of 10-20 μM, it has been observed to impair colony formation in TF-1 cells while increasing the colony-forming ability of MV4-11 cells.[9] The following protocols and data tables are provided to enable further investigation into these differential effects.
Data Presentation
Table 1: Summary of this compound Effects on TF-1 and MV4-11 Cells
| Parameter | TF-1 Cell Line | MV4-11 Cell Line | Reference |
| Compound | This compound | This compound | [9] |
| Target | GSK3β | GSK3β | [9] |
| Concentration Range | 10 - 20 µM | 10 - 20 µM | [9] |
| Observed Effect | Impaired colony formation | Increased colony-forming ability | [9] |
Signaling Pathway
GSK3β is a key component of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK3β by compounds such as this compound prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it can activate target gene transcription.
Caption: GSK3β's role in the Wnt/β-catenin pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
1.1. TF-1 Cell Culture
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 2 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Centrifuge cells at 125 x g for 5 minutes and resuspend in fresh growth medium every 2-3 days.
1.2. MV4-11 Cell Culture
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[10] Split the culture every 2-3 days by adding fresh medium to dilute the cell suspension to the seeding density.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of TF-1 and MV4-11 cells.
Caption: Workflow for the cell viability (MTS) assay.
Materials:
-
TF-1 or MV4-11 cells
-
Complete growth medium (as described in Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in the appropriate complete growth medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).
-
Include wells with medium only for background control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted compound or vehicle control to the appropriate wells. The final volume in each well will be 200 µL.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 3: Colony Formation Assay (in Methylcellulose)
This assay assesses the ability of single cells to undergo clonal expansion and form colonies, which is a measure of self-renewal and proliferative capacity.
Caption: Workflow for the colony formation assay in methylcellulose.
Materials:
-
TF-1 or MV4-11 cells
-
Complete growth medium
-
This compound stock solution
-
Methylcellulose-based medium (e.g., MethoCult™)
-
35 mm petri dishes
-
Stain for visualizing colonies (e.g., Crystal Violet)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of TF-1 or MV4-11 cells.
-
-
Plating:
-
Thaw the methylcellulose medium at room temperature.
-
Prepare a cell suspension in complete growth medium containing the desired concentrations of this compound (e.g., 10 µM and 20 µM) and a vehicle control.
-
Mix the cell suspension with the methylcellulose medium at a ratio of 1:10 (e.g., 0.3 mL of cell suspension in 3 mL of methylcellulose medium). The final cell density should be optimized for each cell line (typically 500-1000 cells/mL).
-
Vortex the mixture thoroughly.
-
Let the tube stand for 5-10 minutes to allow air bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the methylcellulose-cell mixture into each 35 mm petri dish.
-
Gently rotate the dish to ensure even distribution.
-
-
Incubation:
-
Place the petri dishes in a 100 mm petri dish with a lid, along with an open 35 mm dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO2 incubator for 10-14 days.
-
-
Colony Counting:
-
After the incubation period, colonies (defined as clusters of >50 cells) can be counted under an inverted microscope.
-
Alternatively, colonies can be stained with Crystal Violet for easier visualization and counting.
-
-
Data Analysis:
-
Count the number of colonies in each dish.
-
Calculate the average number of colonies for each treatment condition.
-
Express the results as a percentage of the vehicle control.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is recommended to perform pilot experiments to determine the optimal cell densities, drug concentrations, and incubation times.
References
- 1. TF-1 cell - Wikipedia [en.wikipedia.org]
- 2. Establishment and characterization of a unique human cell line that proliferates dependently on GM-CSF, IL-3, or erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TF1. Culture Collections [culturecollections.org.uk]
- 4. ebiohippo.com [ebiohippo.com]
- 5. MV4-11 Cells [cytion.com]
- 6. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 7. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. elabscience.com [elabscience.com]
Troubleshooting & Optimization
(R)-BRD3731 not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-BRD3731, with a specific focus on addressing challenges related to its dissolution in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
According to the manufacturer, this compound has a solubility of 200 mg/mL (529.77 mM) in DMSO.[1][2] However, achieving this concentration often requires specific handling techniques, such as sonication.
Q2: I've added the correct amount of DMSO, but my this compound is not dissolving. What are the initial troubleshooting steps?
When encountering solubility issues, it's important to consider several factors. First, verify that the DMSO you are using is of high purity and anhydrous. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can significantly reduce its effectiveness as a solvent for some organic compounds. Using a fresh, sealed bottle of anhydrous DMSO is highly recommended.[1] Additionally, ensure the compound and solvent have been brought to room temperature before mixing.
Q3: My this compound/DMSO solution appears cloudy or has visible particulates. Can I still use it in my experiments?
No, it is not recommended to use a solution with visible precipitates or cloudiness. This indicates that the compound is not fully dissolved, which will lead to inaccurate concentration calculations and unreliable experimental results.
Q4: After successfully dissolving this compound in DMSO, it precipitated out of solution upon dilution into my aqueous cell culture medium. What should I do?
Precipitation upon dilution into an aqueous environment is a common issue for compounds with low aqueous solubility. To mitigate this, it is recommended to perform a stepwise dilution. First, make intermediate serial dilutions of your high-concentration DMSO stock in 100% DMSO. Then, add the final, most diluted DMSO stock to your aqueous buffer or medium slowly, drop-by-drop, while vortexing or stirring. This rapid mixing can help prevent the compound from precipitating.
Troubleshooting Guide: this compound Dissolution in DMSO
If you are experiencing difficulty dissolving this compound in DMSO, follow this step-by-step guide.
Problem: this compound powder is not dissolving or is forming a suspension in DMSO.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound | DMSO | 200 mg/mL | 529.77 mM | Requires sonication.[1][2] |
| BRD3731 | DMSO | 50 mg/mL | 132.44 mM | Requires sonication. |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder and the sealed bottle of anhydrous DMSO to come to room temperature.
-
Weighing: Carefully weigh out the desired amount of this compound and transfer it to a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.7752 mg of this compound (Molecular Weight: 377.52 g/mol ).
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Sonication: Place the vial in a bath sonicator and sonicate for 15-30 minutes. The water in the sonicator bath should be at room temperature.
-
Gentle Warming (Optional): If the compound is still not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes. Intermittently vortex the solution during this time.
-
Final Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Signaling Pathway
This compound is an inhibitor of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway. Inhibition of GSK3 by this compound leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of target genes.
Caption: Simplified diagram of the Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK3.
References
Off-target effects of (R)-BRD3731 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (R)-BRD3731, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of Glycogen Synthase Kinase 3 (GSK3), with micromolar potency for both GSK3α and GSK3β isoforms.[1] Its enantiomer, BRD3731, is a more potent and selective GSK3β inhibitor.[2]
Q2: I am observing unexpected cellular phenotypes at high concentrations of this compound. Could these be due to off-target effects?
While this compound is designed as a GSK3 inhibitor, using high concentrations increases the likelihood of engaging other cellular targets. Unexpected phenotypes that do not align with the known functions of GSK3 could indeed be a result of off-target activities. It is crucial to experimentally verify the selectivity of this compound in your specific experimental system.
Q3: What are the known off-target profiles of GSK3 inhibitors with a similar scaffold?
Kinome-wide selectivity profiling of other potent GSK3 inhibitors has demonstrated that high selectivity is achievable. For instance, some pyrazolo-tetrahydroquinolinone and other novel GSK3 inhibitors show minimal off-target binding when screened against hundreds of kinases.[3][4] However, the exact off-target profile is specific to each compound. Therefore, determining the precise off-target profile of this compound requires experimental validation.
Q4: How can I experimentally determine the off-target profile of this compound in my experiments?
A multi-pronged approach is recommended to identify potential off-target effects:
-
In Vitro Kinase Profiling: Screen this compound against a large panel of purified kinases to identify other potential kinase targets.
-
Cellular Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound binds to GSK3 in intact cells and to identify other potential targets that are stabilized upon compound binding.
-
Chemical Proteomics: Utilize affinity-based probes to pull down interacting proteins from cell lysates for identification by mass spectrometry.
Detailed protocols for these methods are provided in the Troubleshooting Guides section.
Q5: My results are inconsistent even at concentrations where I expect on-target activity. What could be the issue?
Inconsistent results can arise from several factors, including compound stability, solubility issues, or cell-line-specific effects.[5] Ensure that your this compound stock is properly prepared and stored, and that the final concentration in your assay does not exceed its solubility limit in the culture media. It is also advisable to test the compound in multiple cell lines to check for consistent effects.
Quantitative Data Summary
The following tables summarize the known in vitro and cellular activities of this compound and its related compound, BRD3731.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ | Reference |
| This compound | GSK3β | 1.05 µM | [1] |
| GSK3α | 6.7 µM | [1] | |
| BRD3731 | GSK3β | 15 nM | [2] |
| GSK3α | 215 nM | [2] |
Table 2: Cellular Activity of BRD3731
| Concentration | Cell Line | Effect | Reference |
| 1-10 µM | SH-SY5Y | Inhibition of CRMP2 phosphorylation | [2] |
| 20 µM | HL-60 | Decrease in β-catenin S33/37/T41 phosphorylation and induction of β-catenin S675 phosphorylation | [2] |
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for key experiments to investigate and validate the potential off-target effects of this compound.
Guide 1: Assessing Kinase Selectivity using In Vitro Kinase Profiling
This protocol outlines a general procedure for determining the selectivity of this compound against a broad panel of kinases.
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to achieve a range of concentrations for testing. A common screening concentration is 1 µM.
-
-
Kinase Panel Selection:
-
Utilize a commercial kinase profiling service that offers a comprehensive panel of purified human kinases (e.g., >400 kinases).
-
-
Assay Performance (Radiometric Assay Example): [6]
-
In a microplate, combine the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO vehicle control.
-
Allow a pre-incubation period for the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time.
-
Terminate the reaction and spot the mixture onto phosphocellulose filter plates.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each kinase at the tested concentration of this compound relative to the DMSO control.
-
For any significant "hits," determine the IC₅₀ value by performing a dose-response analysis.
-
Guide 2: Confirming Target Engagement in Cells using Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to verify the binding of this compound to GSK3 in a cellular context.[7][8]
Objective: To confirm target engagement of this compound with GSK3 and identify potential off-targets in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO vehicle control for a specified time (e.g., 1-3 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.[7]
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using primary antibodies against GSK3α, GSK3β, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibody and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for GSK3 and the loading control.
-
Plot the normalized soluble GSK3 signal as a function of temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve indicates target engagement.
-
To determine an IC₅₀ for target engagement, perform an isothermal dose-response experiment at a temperature where stabilization is observed.[8]
-
Guide 3: Unbiased Off-Target Identification using Chemical Proteomics
This protocol provides a general workflow for a compound-centric chemical proteomics experiment to identify cellular binding partners of this compound.[9][10]
Objective: To identify the cellular targets and off-targets of this compound in an unbiased manner.
Methodology:
-
Probe Synthesis:
-
Synthesize an affinity-based probe by chemically modifying this compound with a linker and a reactive group for immobilization, as well as a reporter tag like biotin.
-
-
Affinity Purification:
-
Immobilize the this compound probe onto a solid support (e.g., agarose (B213101) beads).
-
Prepare a native cell lysate.
-
Incubate the cell lysate with the probe-immobilized beads. Include a control with beads lacking the probe. For competition experiments, pre-incubate the lysate with an excess of free this compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that were specifically pulled down by the this compound probe by comparing the results to the control samples.
-
Visualizations
GSK3 Signaling in the Canonical Wnt Pathway
Caption: GSK3 in the canonical Wnt signaling pathway.
Experimental Workflow for In Vitro Kinase Profiling
Caption: Workflow for in vitro kinase profiling.
Logical Workflow for Troubleshooting Off-Target Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]
- 4. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-BRD3731 In Vivo Delivery
Disclaimer: Information regarding a specific molecule designated "(R)-BRD3731" is not publicly available. This guide is a generalized resource based on common challenges encountered with novel small molecule inhibitors in preclinical in vivo research, particularly those with properties such as poor aqueous solubility. The data, protocols, and pathways presented are hypothetical examples for illustrative purposes.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common issues encountered during the in vivo administration of this compound and similar small molecule inhibitors.
Q1: My compound, this compound, is precipitating out of solution during formulation for injection. What can I do?
A1: Precipitation is a common issue for hydrophobic small molecules. The choice of vehicle is critical for maintaining solubility and ensuring accurate dosing.
Troubleshooting Steps:
-
Vehicle Screening: Test a panel of GRAS (Generally Recognized As Safe) vehicles. Start with common co-solvent systems. See Table 1 for a comparison of potential vehicles.
-
pH Adjustment: Assess if the compound's solubility is pH-dependent. Adjusting the pH of the formulation buffer can sometimes significantly improve solubility.
-
Use of Surfactants/Cyclodextrins: For highly insoluble compounds, consider adding a low concentration of a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) or a solubilizing agent like cyclodextrin (B1172386) (e.g., HP-β-CD).
-
Sonication and Warming: Gentle warming (to 37°C) and sonication can help dissolve the compound, but always check for thermal degradation. Ensure the solution remains clear upon returning to room temperature.
Table 1: Example Solubility of this compound in Common In Vivo Vehicles
| Vehicle Composition | Solubility (mg/mL) | Observations |
| Saline (0.9% NaCl) | < 0.1 | Insoluble, heavy precipitation. |
| 5% DMSO in Saline | 0.5 | Precipitates after 30 minutes. |
| 10% DMSO / 40% PEG400 / 50% Saline | 5.0 | Clear solution, stable for ~2 hours. |
| 5% Kolliphor® EL / 95% Saline | 2.5 | Forms a stable microemulsion. |
| 20% (w/v) HP-β-CD in Water | 10.0 | Clear solution, stable for > 24 hours. |
Q2: I am not observing the expected therapeutic effect after oral administration (gavage). What are the potential causes?
A2: Lack of efficacy after oral dosing often points to poor bioavailability. This can be due to low absorption, high first-pass metabolism in the liver, or rapid clearance.
Troubleshooting Workflow:
The following diagram outlines a logical workflow to diagnose this issue.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Key Actions:
-
Pharmacokinetic (PK) Study: A pilot PK study comparing intravenous (IV) and oral (PO) administration is essential. This will determine the absolute bioavailability (F%). See Table 2 for example data.
-
Improve Formulation: If absorption is the issue, use advanced formulation strategies like lipid-based systems or amorphous solid dispersions.
-
Change Administration Route: If first-pass metabolism is high, alternative routes like intraperitoneal (IP), subcutaneous (SC), or IV injection will bypass the liver initially and may increase exposure.
Table 2: Example Pharmacokinetic Parameters for this compound
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (hr) | 0.1 | 1.0 |
| AUC (0-inf) (ng·hr/mL) | 2200 | 1100 |
| Half-life (t½) (hr) | 2.5 | 2.3 |
| Bioavailability (F%) | - | 10% |
Based on this data, the low bioavailability (10%) suggests poor absorption or high first-pass metabolism is the likely cause of poor oral efficacy.
Q3: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at the intended therapeutic dose. How can I mitigate this?
A3: Observed toxicity can stem from the compound itself (on-target or off-target effects) or the delivery vehicle.
Troubleshooting Steps:
-
Vehicle-Only Control Group: Always include a control group that receives only the vehicle to rule out vehicle-induced toxicity. Co-solvents like DMSO can cause irritation and inflammation at high concentrations.
-
Dose-Response Study: Conduct a dose-ranging study to find the Maximum Tolerated Dose (MTD). This helps establish a therapeutic window.
-
Refine Dosing Schedule: Instead of a high single dose, consider a fractionated dosing schedule (e.g., twice-daily dosing at a lower concentration) to reduce Cmax-related toxicity while maintaining overall exposure.
-
Assess Off-Target Effects: If possible, perform in vitro screening against a panel of common off-targets (e.g., hERG channel, CYP enzymes) to understand the potential for undesirable interactions.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Injection using HP-β-CD
Objective: To prepare a clear, sterile, and stable solution of this compound at 5 mg/mL for IV administration.
Materials:
-
This compound powder
-
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI)
-
Sterile 0.22 µm syringe filter
-
Sterile vials and syringes
Methodology:
-
Prepare a 20% (w/v) solution of HP-β-CD in WFI. To do this, dissolve 2g of HP-β-CD in 10 mL of WFI. Gently warm and stir until fully dissolved. Allow to cool to room temperature.
-
Weigh the required amount of this compound powder. For a 5 mg/mL final concentration, weigh 50 mg of the compound.
-
Slowly add the this compound powder to the 20% HP-β-CD solution while vortexing or stirring continuously.
-
Sonicate the mixture in a bath sonicator for 15-20 minutes, or until the solution is completely clear. Avoid overheating.
-
Once dissolved, perform a final visual inspection to ensure no particulate matter is present.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store at 4°C, protected from light. Confirm stability at the intended storage condition before use in animals.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway for this compound, a proposed inhibitor of a bromodomain-containing protein (BRD-X) that regulates the transcription of an oncogene (Gene-Y).
Caption: Hypothetical mechanism of action for this compound.
Optimizing (R)-BRD3731 incubation time for maximal inhibition
Welcome to the technical support center for (R)-BRD3731. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal inhibition using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK3β).[1][2] It exhibits selectivity for GSK3β over GSK3α.[1][2] GSK3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including the WNT signaling pathway.[1][3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the specific assay conditions. Reported values are:
Another source reports IC50 values of 1.05 µM for GSK3β and 6.7 µM for GSK3α for the (R)-enantiomer.[4]
Q3: I am not observing the expected inhibitory effect. What are the potential reasons?
Several factors could contribute to a lack of observable inhibition:
-
Suboptimal Incubation Time: The incubation period may be too short for this compound to exert its maximal effect. A time-course experiment is recommended to determine the optimal duration.
-
Inappropriate Concentration: The concentration of this compound may be too low. It is advisable to perform a dose-response experiment to identify the effective concentration for your specific cell line and assay.
-
Cell Line Specificity: The cellular context, including the expression levels and activity of GSK3β and its downstream targets, can influence the response to the inhibitor.
-
Compound Stability: Ensure that the compound has been stored correctly and that the stock solutions are freshly prepared to avoid degradation. Stock solutions of this compound can be stored at -80°C for up to 2 years and at -20°C for up to 1 year.[2]
Q4: What are some known downstream effects of this compound treatment in cells?
In cellular assays, this compound has been shown to:
-
Inhibit the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2) in SH-SY5Y cells at concentrations of 1-10 µM with a 24-hour incubation.[2]
-
Decrease the phosphorylation of β-catenin at Ser33/37/Thr41 and induce phosphorylation at Ser675 in HL-60 cells at a concentration of 20 µM after 24 hours.[2]
Troubleshooting Guide: Optimizing Incubation Time
Objective: To determine the optimal incubation time for this compound to achieve maximal inhibition of GSK3β activity in your experimental system.
Experimental Protocol: Time-Course Experiment
This protocol outlines a general procedure to determine the optimal incubation time for this compound.
1. Cell Seeding:
- Seed your target cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the end of the experiment.
- Allow cells to adhere and stabilize overnight under standard culture conditions (e.g., 37°C, 5% CO2).
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
- On the day of the experiment, dilute the stock solution to the desired final concentration in your cell culture medium. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
3. Treatment:
- Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
4. Incubation:
- Incubate the cells for a range of time points. A broad range is recommended initially, for example: 0.5, 1, 2, 4, 8, 12, and 24 hours.
5. Cell Lysis and Analysis:
- At each time point, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells using a suitable lysis buffer.
- Analyze the cell lysates for the desired endpoint. This could be the phosphorylation status of a known GSK3β substrate (e.g., Phospho-β-catenin Ser33/37/Thr41, Phospho-CRMP2) via Western Blot or ELISA.
Data Presentation
The quantitative data from your time-course experiment should be summarized in a table for clear comparison.
Table 1: Example Data from a Time-Course Experiment
| Incubation Time (hours) | This compound Concentration (µM) | % Inhibition of Substrate Phosphorylation (Relative to Vehicle Control) |
| 0.5 | 1 | 15% |
| 1 | 1 | 35% |
| 2 | 1 | 55% |
| 4 | 1 | 75% |
| 8 | 1 | 90% |
| 12 | 1 | 92% |
| 24 | 1 | 88% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for Incubation Time Optimization
The following diagram illustrates the general workflow for determining the optimal incubation time for this compound.
Caption: Workflow for optimizing this compound incubation time.
Simplified WNT/β-catenin Signaling Pathway and GSK3β Inhibition
This diagram shows a simplified representation of the WNT signaling pathway and the role of GSK3β, which is the target of this compound.
Caption: Inhibition of GSK3β by this compound in the WNT pathway.
References
Technical Support Center: (R)-BRD3731 Application in Primary Neuron Cultures
Welcome to the technical support center for the use of (R)-BRD3731 in primary neuron cultures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).[1][2] GSK3β is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including neuronal development, metabolism, and apoptosis.[3][4] this compound has been shown to have an IC50 of 15 nM for GSK3β, exhibiting approximately 14-fold selectivity over the GSK3α isoform (IC50 of 215 nM).[1][2] By inhibiting GSK3β, this compound can modulate downstream signaling pathways, such as those involving β-catenin and CRMP2.[1][5]
Q2: What is the recommended starting concentration of this compound for primary neuron cultures?
A2: Currently, there is no established optimal concentration of this compound specifically for primary neuron cultures in publicly available literature. Primary neurons are post-mitotic and can be more sensitive to compounds than immortalized cell lines.[6][7] Therefore, it is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific neuronal type and experimental conditions. Based on its activity in other cell types where effects were seen in the 1-20 µM range, a starting test range of 100 nM to 25 µM is advisable.[1]
Q3: How should I prepare and store this compound?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, prepare fresh working solutions by diluting the stock solution in your culture medium. Ensure the final DMSO concentration in the culture is consistent across all conditions, including the vehicle control, and is kept at a non-toxic level (typically ≤0.1%).[8]
Q4: What are the expected effects of GSK3β inhibition in neurons?
A4: GSK3β is implicated in numerous neuronal functions. Its inhibition can affect microtubule dynamics, axon growth, and synaptic plasticity.[4][9] Aberrant GSK3β activity is linked to neurodegenerative conditions, partly through its role in hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles.[4][10] GSK3β inhibition can also activate pro-survival pathways and reduce inflammation.[11][12] However, since GSK3β is also essential for normal neurodevelopment, its strong inhibition might have adverse effects.[4][9]
Troubleshooting Guide
This guide addresses potential issues you might encounter during your experiments with this compound in primary neuron cultures.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death Across All Concentrations (Including Vehicle Control) | 1. Poor Initial Culture Health: The primary neurons may be unhealthy due to issues with dissection, dissociation, plating density, or media formulation.[6][7] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[8] 3. Contamination: Bacterial or fungal contamination can rapidly kill neurons. | 1. Optimize Culture Conditions: Review your neuron isolation and culture protocol. Ensure optimal plating density (e.g., 120,000/cm² for biochemistry), use of appropriate substrates like Poly-D-Lysine, and serum-free media like Neurobasal with B27 supplement.[6][7] 2. Verify Solvent Concentration: Ensure the final DMSO concentration is below 0.1%. Run a vehicle-only control to confirm the solvent is not the source of toxicity.[8] 3. Check for Contamination: Visually inspect cultures for signs of contamination. Use appropriate antibiotics if necessary, but be aware they can sometimes affect neuronal properties.[6] |
| High Variability in Cytotoxicity Results | 1. Inconsistent Plating Density: Uneven cell distribution across wells can lead to variable results.[13] 2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering media osmolarity and compound concentration.[13] 3. Inconsistent Drug Preparation: Errors in serial dilutions can lead to inconsistent final concentrations. | 1. Ensure Uniform Seeding: Gently triturate the cell suspension before plating to ensure a single-cell suspension and plate at a consistent density.[7] 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experiments. Instead, fill them with sterile PBS or media to create a humidity barrier.[13] 3. Prepare Fresh Dilutions: Prepare fresh working solutions of this compound for each experiment from a validated stock. |
| No Observable Effect at Any Concentration | 1. Compound Inactivity: The compound may have degraded due to improper storage or handling. 2. Concentration Too Low: The tested concentration range may be too low to elicit a response in your specific neuronal type. 3. Short Incubation Time: The treatment duration may be insufficient to produce a measurable cytotoxic effect. | 1. Verify Compound Integrity: Use a fresh aliquot of this compound. 2. Increase Concentration Range: Test a higher range of concentrations (e.g., up to 50 or 100 µM). 3. Extend Incubation Time: Increase the treatment duration (e.g., from 24h to 48h or 72h), ensuring the overall health of the control culture is maintained. |
| Unexpected Morphological Changes (e.g., neurite retraction) | 1. On-Target Effect: GSK3β is a key regulator of cytoskeletal dynamics and microtubule stability.[4] Its inhibition can alter neuronal morphology. 2. Off-Target Effects or Early Cytotoxicity: The observed changes might be an early sign of cellular stress preceding overt cell death. | 1. Document and Analyze: This could be a valid biological effect. Quantify changes in neurite length or branching. Correlate these changes with viability data. 2. Time-Course and Dose-Response: Perform a detailed time-course experiment at various concentrations to distinguish between specific morphological effects and general toxicity. |
Experimental Protocols & Data Presentation
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted for embryonic day 18 (E18) rat cortices.
-
Plate Coating: Coat culture plates (e.g., 96-well) with Poly-D-Lysine (50 µg/mL in sterile water) for at least 1 hour at 37°C or overnight at 4°C. Aspirate the coating solution and wash three times with sterile, distilled water. Allow plates to dry completely before use.[6]
-
Tissue Dissection: Dissect cortices from E18 rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Dissociation: Mince the tissue and incubate in a dissociation enzyme (e.g., 0.05% trypsin-EDTA) for 15 minutes at 37°C. Neutralize the trypsin with a medium containing serum (e.g., DMEM with 10% FBS) and then gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[14]
-
Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium (Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin).[6] Count viable cells and plate at the desired density (e.g., 25,000 - 60,000 cells/cm² for imaging or 120,000 cells/cm² for biochemical assays).[6]
-
Maintenance: Incubate at 37°C in a 5% CO2 incubator. After 24 hours, perform a half-media change to remove cellular debris. Continue to perform half-media changes every 3-4 days.[13] Experiments are typically performed between days in vitro (DIV) 7 and 14.
Protocol 2: Assessing this compound Cytotoxicity with MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
-
Cell Plating: Plate primary neurons in a 96-well plate according to Protocol 1.
-
Treatment: At the desired DIV (e.g., DIV 7), remove half of the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Assessing this compound Cytotoxicity with LDH Assay
The LDH assay measures the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, a marker of cytotoxicity.[15][18]
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare three sets of control wells:
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.[20]
-
LDH Reaction: Add 50 µL of the LDH assay reagent (containing the substrate and cofactor) to each well of the new plate.[20]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[21]
-
Stop Reaction & Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm.[20]
-
Analysis: After subtracting the background, calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).[19]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Primary Neurons (DIV 9, 48h Treatment)
| Concentration | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| Vehicle (0.1% DMSO) | 100 ± 4.5 | 5.2 ± 1.1 |
| 100 nM | 98.1 ± 5.1 | 6.5 ± 1.5 |
| 500 nM | 95.3 ± 4.8 | 8.1 ± 2.0 |
| 1 µM | 91.7 ± 6.2 | 12.4 ± 2.3 |
| 5 µM | 75.4 ± 7.1 | 28.9 ± 3.4 |
| 10 µM | 52.3 ± 8.5 | 45.7 ± 4.1 |
| 25 µM | 21.8 ± 5.9 | 78.2 ± 5.5 |
Note: Data are presented as Mean ± SD and are for illustrative purposes only. Actual results must be determined experimentally.
Visual Guides: Workflows and Pathways
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: A logical guide for troubleshooting common experimental issues.
Caption: Simplified GSK3β signaling pathway in neurons.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective GSK3β Inhibition Mediates an Nrf2-Independent Anti-inflammatory Microglial Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dendrotek.ca [dendrotek.ca]
- 7. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. Essential roles for GSK-3s and GSK-3 primed substrates in neurotrophin-induced and hippocampal axon growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-3: a key player in neurodegeneration and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK3: A Kinase Balancing Promotion and Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycogen Synthase Kinase 3β Influences Injury Following Cerebral Ischemia/Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LDH cytotoxicity assay [protocols.io]
Interpreting unexpected results with (R)-BRD3731
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not observing the expected inhibition of my downstream target after treatment with this compound. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Here's a troubleshooting workflow to consider:
-
Compound Integrity and Solubility: Ensure your this compound is properly stored and has not degraded. Confirm that it is fully dissolved in the appropriate solvent, such as DMSO, before further dilution in your cell culture media or assay buffer.[1][2] Precipitation of the compound can significantly reduce its effective concentration.
-
Cellular Uptake: Inadequate compound concentration or incubation time may not be sufficient for cellular uptake and target engagement. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
Target Engagement Confirmation: It is crucial to verify that this compound is binding to its intended target, GSK3β, within your cells. A Cellular Thermal Shift Assay (CETSA) is a recommended method to confirm target engagement.
-
GSK3β Activity in Your Model System: The basal activity of GSK3β can vary between cell lines. Ensure your chosen cell model has sufficient GSK3β activity to observe a significant effect of inhibition. You can assess the baseline phosphorylation of known GSK3β substrates, such as β-catenin (at Ser33/37/Thr41) or CRMP2, by Western blot.[3][4]
References
Minimizing variability in experiments with (R)-BRD3731
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using (R)-BRD3731.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK3), with greater selectivity for the GSK3β isoform over the GSK3α isoform.[1][2][3] GSK3 is a serine/threonine kinase that plays a key role in various cellular processes, including the Wnt/β-catenin signaling pathway.[1] By inhibiting GSK3, this compound can prevent the phosphorylation and subsequent degradation of downstream targets like β-catenin, leading to its accumulation.[3][4]
Q2: What are the recommended solvent and storage conditions for this compound?
Proper storage and handling are critical to maintaining the stability and activity of this compound, thereby minimizing experimental variability.
| Parameter | Recommendation | Source |
| Form | Powder | [5] |
| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years. | [5][6] |
| Recommended Solvent | DMSO (up to 200 mg/mL) | [5] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |
Q3: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values indicate the potency of this compound. Note that different sources report slightly different values, which may be due to different assay conditions.
| Target | IC50 | Source |
| GSK3β | 1.05 µM | [2][5] |
| GSK3α | 6.7 µM | [2][5] |
| GSK3β (alternative) | 15 nM | [3] |
| GSK3α (alternative) | 215 nM | [3] |
Troubleshooting Guide
This section addresses common issues that can lead to variability in experiments with this compound.
Q4: I am observing inconsistent results between experiments. What are the common sources of variability?
Inconsistent results when using small molecule inhibitors like this compound can stem from several factors:
-
Compound Stability and Handling: Improper storage, repeated freeze-thaw cycles of stock solutions, and exposure to moisture can lead to degradation of the compound.[6][7] Always follow the recommended storage conditions and aliquot stock solutions.
-
Solubility Issues: this compound is highly soluble in DMSO but has poor aqueous solubility.[5] When diluting into aqueous buffers or cell culture media, the compound can precipitate, leading to a lower effective concentration.[7]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can affect cellular responses to the inhibitor.
-
Experimental Technique: Inconsistent incubation times, pipetting errors, and variations in washing steps can all contribute to variability.
Q5: My compound is precipitating when I add it to my aqueous experimental buffer. How can I prevent this?
Precipitation is a common issue with hydrophobic small molecules. Here are some tips to minimize this:
-
Serial Dilutions in Solvent: It is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls, as DMSO can have its own biological effects.
-
Vortexing and Temperature: When preparing working solutions, slowly add the stock solution to the aqueous buffer while vortexing.[8] Gentle warming (up to 37°C) can sometimes help, but be cautious as heat can also degrade the compound.[8]
-
Use of Solubilizing Agents: For in vivo studies, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[2][3]
Q6: I am not seeing the expected downstream effect on β-catenin phosphorylation. What could be the problem?
If you are not observing the expected increase in β-catenin levels or decrease in its phosphorylation at specific sites (e.g., Ser33, Ser37, Thr41), consider the following:
-
Sub-optimal Compound Concentration: The effective concentration in your cell-based assay may be different from the biochemical IC50. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Incorrect Timepoint: The timing of the effect on β-catenin can vary. Conduct a time-course experiment to identify the optimal incubation time.
-
Cell Lysis and Sample Preparation: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins during sample preparation.[9][10]
-
Antibody Quality: Ensure your primary antibodies for total and phosphorylated β-catenin are specific and validated for the application (e.g., Western Blot).
Experimental Protocols
Protocol 1: In Vitro GSK3β Kinase Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound on GSK3β.
-
Prepare Reagents:
-
1x Kinase Assay Buffer.
-
GSK3β enzyme.
-
GSK substrate peptide.
-
ATP solution.
-
This compound serial dilutions in 1x Kinase Assay Buffer with a constant final DMSO concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of test inhibitor or vehicle control to the appropriate wells.
-
Add 20 µL of a master mix containing Kinase Assay Buffer and GSK substrate peptide to all wells.
-
Add 5 µL of ATP solution to all wells except the "blank" controls.
-
Initiate the reaction by adding 20 µL of diluted GSK3β enzyme to all wells except the "no enzyme" controls.
-
Incubate at 30°C for 45 minutes.[1]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot Analysis of β-Catenin Phosphorylation
This protocol describes how to assess the effect of this compound on β-catenin levels in cultured cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against total β-catenin and phospho-β-catenin (e.g., Ser33/37/Thr41) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.[9]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-β-catenin signal to the total β-catenin signal.
-
Visualizations
Caption: GSK3 signaling pathway and the effect of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. captivatebio.com [captivatebio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.es [promega.es]
- 12. promega.com [promega.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Long-term storage conditions for (R)-BRD3731 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of (R)-BRD3731 powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1][2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound can be stored at -80°C for up to six months or at -20°C for up to one month.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For in vitro experiments, a stock solution of up to 200 mg/mL in DMSO can be prepared, which may require ultrasonication to fully dissolve.[1] It is also noted that DMSO is hygroscopic, and using newly opened DMSO is recommended for best solubility results.[1]
Q4: Is this compound cell-permeable?
A4: While not explicitly stated in the context of a formal study, the use of this compound in cell-based assays to modulate intracellular pathways implies that it is cell-permeable.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of Glycogen Synthase Kinase 3 (GSK3), with a higher selectivity for the GSK3β isoform over the GSK3α isoform.[1] GSK3 is a key kinase in various signaling pathways, including the Wnt signaling pathway.[4][5]
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1][3] |
| -20°C | 1 month[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO). The solubility in DMSO is high (up to 200 mg/mL), but may require sonication for complete dissolution.[1]
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]
Protocol 2: Preparation of Working Solutions for In Vivo Experiments
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile tubes
Procedure: This protocol provides a clear solution with a solubility of at least 5 mg/mL.[6]
-
For a 1 mL final working solution, start with 100 µL of a 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
-
The final concentration of the working solution will be 5 mg/mL. It is recommended to prepare this working solution fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Powder is difficult to dissolve. | 1. Compound has low solubility in the chosen solvent. 2. Solvent quality is poor (e.g., contains water). | 1. Confirm that DMSO is being used as the solvent. 2. Use an ultrasonic bath to aid dissolution.[1] 3. Use fresh, anhydrous grade DMSO, as it is hygroscopic.[1] |
| Precipitation observed in stock solution after storage. | 1. Stock solution was not stored properly. 2. Freeze-thaw cycles have compromised stability. | 1. Ensure stock solutions are stored at -80°C for long-term storage. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | 1. Degradation of the compound due to improper storage or handling. 2. Inaccurate pipetting of the stock solution. | 1. Prepare fresh stock solutions from powder. 2. Use calibrated pipettes and ensure complete mixing when preparing working solutions. |
| Toxicity observed in cell culture experiments. | 1. High concentration of DMSO in the final working solution. 2. The compound itself is toxic to the specific cell line at the concentration used. | 1. Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). 2. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line. |
Mandatory Visualization
Caption: Workflow for proper storage and handling of this compound.
Caption: Simplified Wnt/β-catenin signaling pathway showing the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Selectivity of (R)-BRD3731 and Other GSK3 Inhibitors
For researchers investigating the intricate roles of Glycogen (B147801) Synthase Kinase 3 (GSK3), selecting the right chemical probe is paramount. GSK3, with its two highly similar isoforms, GSK3α and GSK3β, is a key regulator in a multitude of cellular pathways, including Wnt signaling, insulin (B600854) metabolism, and neuronal function.[1] The development of isoform-selective inhibitors is crucial for dissecting the specific functions of GSK3α and GSK3β and for the development of targeted therapeutics. This guide provides a comparative analysis of the selectivity of (R)-BRD3731 against other well-known GSK3 inhibitors, supported by experimental data and detailed protocols.
Overview of GSK3 Inhibitors
A variety of small molecule inhibitors targeting GSK3 have been developed, each with distinct selectivity profiles. While many early inhibitors show activity against both GSK3 isoforms, and often other kinases, recent efforts have focused on developing more selective compounds. This allows for more precise interrogation of GSK3 biology and reduces the potential for off-target effects that can confound experimental results.
Comparative Selectivity Data
The selectivity of a kinase inhibitor is a critical parameter for its utility as a research tool or therapeutic agent. The following table summarizes the in vitro potency and selectivity of this compound and other commonly used GSK3 inhibitors. It is important to note that there are some discrepancies in the reported potencies for BRD3731, which may be attributable to different stereoisomers or experimental conditions.
| Inhibitor | Target(s) | IC50 (nM) vs GSK3α | IC50 (nM) vs GSK3β | Selectivity (Fold) | Off-Target Profile Highlights |
| This compound | GSK3β | 6,700 | 1,050 | ~6.4-fold for GSK3β | Data on broader kinase panel not readily available. |
| BRD3731 | GSK3β | 215[1][2] | 15[1][2] | ~14-fold for GSK3β[1] | Data on broader kinase panel not readily available. |
| CHIR-99021 | GSK3α/β | 10[3] | 6.7 - 10[3][4] | Non-selective | Highly selective; >500-fold selectivity over closely related kinases and >800-fold against 45 other enzymes and receptors.[4] At 1 µM, does not inhibit other kinases.[5] |
| AR-A014418 | GSK3 | >100,000 | 104[6][7] | Selective for GSK3 | Does not significantly inhibit cdk2, cdk5, or 26 other kinases.[7][8] |
| SB-216763 | GSK3α/β | 34.3[9][10][11] | ~34.3[9] | Non-selective | At 10 µM, shows little to no inhibition of 24 other kinases.[10][11][12] |
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-controlled experimental procedures. Below are detailed methodologies for common in vitro kinase assays used to profile inhibitor activity.
In Vitro Radiometric Kinase Assay
This assay directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant GSK3α or GSK3β
-
Specific peptide substrate (e.g., GS-2 peptide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM Mg-acetate, 7.5 mM β-mercaptoethanol, 5% (w/v) glycerol, 0.01% (w/v) Tween-20)[9]
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper (e.g., P81)[13]
-
Wash buffer (e.g., 0.5% phosphoric acid)[13]
-
Scintillation counter[14]
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of GSK3 enzyme to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the kinase.[9]
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by spotting a small volume of the reaction mixture onto phosphocellulose paper.[13]
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.[13]
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.[14]
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
This is a non-radioactive, homogeneous assay that measures the binding of a fluorescently labeled tracer to a kinase.
Materials:
-
Purified recombinant GSK3α or GSK3β tagged with an epitope (e.g., GST, His)
-
LanthaScreen® Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[15]
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a microplate, add the test inhibitor or DMSO (vehicle control).
-
Add a pre-mixed solution of the tagged GSK3 enzyme and the Eu-labeled anti-tag antibody.
-
Add the fluorescently labeled kinase tracer to all wells to initiate the binding reaction.
-
Incubate the plate for a specified time (e.g., 1 hour) at room temperature, protected from light.[15]
-
Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Inhibition of tracer binding by the test compound will result in a decrease in the TR-FRET ratio.
-
Determine the IC50 value by plotting the TR-FRET ratio against the inhibitor concentration and fitting to a dose-response curve.
Visualizing the Selectivity Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: Workflow for determining kinase inhibitor selectivity.
Conclusion
The choice of a GSK3 inhibitor should be guided by the specific research question. For studies requiring potent and highly selective inhibition of both GSK3 isoforms, CHIR-99021 remains a gold standard. For investigations aiming to dissect the distinct roles of GSK3β, This compound and the related BRD3731 offer valuable tools with a preference for GSK3β, although their broader kinome selectivity is less characterized. Compounds like AR-A014418 and SB-216763 also provide options for GSK3 inhibition, with AR-A014418 showing good selectivity against a number of other kinases. Researchers should carefully consider the provided selectivity data and employ rigorous experimental protocols to ensure the validity and interpretability of their findings.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 5. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. AR-A 014418 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 7. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 12. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of (R)-BRD3731 Cross-reactivity with other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of (R)-BRD3731, a known inhibitor of Glycogen Synthase Kinase 3β (GSK3β). The following sections present quantitative data on its inhibitory activity, a comprehensive experimental protocol for kinase inhibition assays, and visualizations of the relevant signaling pathway and experimental workflow.
This compound is a selective inhibitor of GSK3β, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and neuronal function.[1][2][3] GSK3 has two highly similar isoforms, GSK3α and GSK3β.[1][4] While many inhibitors target both, isoform-selective inhibitors like this compound are valuable tools for dissecting the specific roles of each paralog.[2]
Data Presentation: Kinase Inhibition Profile of this compound
The primary selectivity of this compound has been characterized against its intended target, GSK3β, and its closely related isoform, GSK3α. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | This compound IC50[5] | Racemic BRD3731 IC50[1][6] |
| GSK3β | 1.05 µM | 15 nM |
| GSK3α | 6.7 µM | 215 nM |
| Selectivity | ~6.4-fold for GSK3β | ~14-fold for GSK3β |
Note: The data for racemic BRD3731 is included for comparison, as it is more widely cited in some contexts. The (R)-enantiomer is reported to be the active form.
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt signaling pathway, highlighting the role of GSK3β and the point of inhibition by this compound. In the absence of a Wnt signal, GSK3β is active and phosphorylates β-catenin, marking it for degradation. Inhibition of GSK3β by this compound prevents this phosphorylation, leading to the accumulation of β-catenin and the activation of downstream target genes.
Experimental Protocols
The following is a representative protocol for a kinase inhibition assay to determine the IC50 of a compound like this compound. This protocol is based on a common luminescent assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7]
Objective: To determine the concentration-dependent inhibition of GSK3β by this compound.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (test inhibitor)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well assay plates (white, low volume)
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or DMSO (for "no inhibitor" and "blank" controls) to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, GSK3 substrate peptide, and ATP.
-
Add 2 µL of the GSK3β enzyme solution to the wells containing the inhibitor.
-
To initiate the kinase reaction, add 2 µL of the substrate/ATP master mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to convert ADP to ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ATP present.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Read the luminescence of each well using a plate-reading luminometer.
-
Subtract the "blank" (no enzyme) control values from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the kinase inhibition assay described above.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective GSK3β Inhibition Mediates an Nrf2-Independent Anti-inflammatory Microglial Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
A Comparative Analysis of Glycogen Synthase Kinase 3 (GSK3) Inhibitors: (R)-BRD3731 and CHIR99021
An Objective Guide for Researchers in Cellular Biology and Drug Discovery
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed and highly conserved serine/threonine kinase that acts as a key regulatory node in a multitude of cellular processes.[1] Its two isoforms, GSK3α and GSK3β, are implicated in signaling pathways controlling metabolism, cell proliferation, differentiation, and apoptosis.[2] GSK3 is particularly known as a critical negative regulator of the Wnt/β-catenin signaling pathway.[3][4] In an unstimulated state, GSK3 phosphorylates β-catenin, targeting it for proteasomal degradation.[4] Inhibition of GSK3 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes.[5][6]
This central role has positioned GSK3 as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, diabetes, and cancer.[1][2] Consequently, numerous small molecule inhibitors have been developed. Among the most prominent are CHIR99021, a potent dual-isoform inhibitor, and (R)-BRD3731, a selective GSK3β inhibitor. This guide provides a detailed comparative analysis of these two compounds, presenting their mechanisms, quantitative performance data, and relevant experimental protocols to aid researchers in selecting the appropriate tool for their specific experimental needs.
Mechanism of Action and Isoform Selectivity
Both CHIR99021 and this compound function by inhibiting the kinase activity of GSK3, thereby activating the canonical Wnt/β-catenin pathway. However, their primary distinction lies in their selectivity for the two GSK3 isoforms, GSK3α and GSK3β.
CHIR99021 is an aminopyrimidine derivative that acts as a highly potent, ATP-competitive inhibitor of both GSK3α and GSK3β.[3][5] It is often cited as one of the most selective GSK3 inhibitors available, exhibiting minimal activity against a broad panel of other kinases.[7][8] Its dual-isoform inhibition leads to a robust stabilization of β-catenin and strong activation of the Wnt signaling cascade.[4][9] This has made it a standard reagent in stem cell biology for maintaining pluripotency and directing differentiation.[4][7]
This compound is a more recently developed inhibitor designed for selectivity towards the GSK3β isoform.[1][2][10] This isoform-selectivity is based on a single amino acid difference in the hinge binding domain of GSK3α and GSK3β.[1] By specifically targeting GSK3β, this compound allows for the dissection of the distinct biological roles of the two GSK3 isoforms, which, despite their high degree of similarity, are known to have non-redundant functions.[2][11] Cellular studies confirm that this compound treatment leads to an increase in nuclear β-catenin and modulates the phosphorylation of GSK3β substrates.[2][12]
Quantitative Data Comparison
The following tables summarize the reported quantitative data for the in vitro potency and observed cellular effects of both inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC₅₀ | Selectivity | Reference |
| CHIR99021 | GSK3α | 10 nM | ~1.5-fold for GSK3β | [7] |
| GSK3β | 6.7 nM | [7] | ||
| This compound * | GSK3α | 215 nM | ~14-fold for GSK3β | [2][10] |
| GSK3β | 15 nM | [2][10] | ||
| This compound | GSK3α | 6.7 µM | ~6.4-fold for GSK3β | [13] |
| GSK3β | 1.05 µM | [13] |
*Note on this compound Potency: There is a notable discrepancy in the literature regarding the IC₅₀ values for this compound. Some sources refer to the parent compound "BRD3731" with nanomolar potency[2][10], while others specifically list the (R)-enantiomer with micromolar potency[13]. Researchers should consider this variability when designing experiments.
Table 2: Summary of Cellular Effects and Working Concentrations
| Compound | Cell Type | Effective Concentration | Observed Effect | Reference |
| CHIR99021 | Mouse & Human ES Cells | 3 µM | Maintenance of pluripotency | [7] |
| Glioma Cells | 100 nM | Enrichment of glioma stem-like cells | [14] | |
| Bone Marrow Stromal Cells | 1-10 µM | Promotes osteoblast differentiation | [5][6] | |
| Mouse Model (ALI) | 30 min post-injury | Promotes alveolar epithelial cell proliferation | [15] | |
| This compound | SH-SY5Y Neuroblastoma | 1-10 µM | Inhibition of CRMP2 phosphorylation | [2][10] |
| HL-60 Promyelocytic | 20 µM | Decreased β-catenin S33/37/T41 phosphorylation | [2][10] | |
| Microglia (BV2) | 10-20 µM | Potent suppression of inflammatory markers (CD11b, Iba1) | [12] | |
| Mouse Model (Schizophrenia) | 30 mg/kg (i.p.) | Reversal of cognitive dysfunction | [11] |
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and a typical experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: Canonical Wnt signaling pathway indicating inhibition points for CHIR99021 and this compound.
Caption: A generalized experimental workflow for comparing the cellular activity of GSK3 inhibitors.
Experimental Protocols
Below are representative protocols for key experiments used to characterize and compare GSK3 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
GSK3 Kinase Activity Assay (In Vitro)
This assay measures the direct inhibitory effect of the compounds on GSK3 kinase activity.
-
Principle: A recombinant GSK3 enzyme is incubated with a specific substrate (e.g., a phosphopeptide like GS-2) and ATP. The amount of substrate phosphorylation is quantified, often using luminescence-based methods that measure the amount of ATP remaining after the kinase reaction.
-
Methodology:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute this compound and CHIR99021 in DMSO, then further dilute in the reaction buffer.
-
In a 96-well plate, add the diluted compounds, recombinant human GSK3β (or GSK3α), and the specific peptide substrate.
-
Initiate the reaction by adding ATP (e.g., 10 µM final concentration).
-
Incubate for a set time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction and measure the remaining ATP using a commercial kit (e.g., Kinase-Glo®).
-
Calculate the percent inhibition relative to a DMSO control and determine IC₅₀ values by fitting the data to a dose-response curve.
-
Western Blot for β-catenin Accumulation
This experiment assesses the ability of the inhibitors to stabilize β-catenin in cells.
-
Principle: Cells are treated with the inhibitors, leading to the accumulation of β-catenin. Total cellular protein is extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for β-catenin.
-
Methodology:
-
Plate cells (e.g., HEK293T or HeLa) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, CHIR99021, or a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against total β-catenin (overnight at 4°C) and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the canonical Wnt pathway.
-
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF transcription factor binding sites upstream of a luciferase gene (e.g., TOPFlash) and a control plasmid with mutated binding sites (e.g., FOPFlash). Increased Wnt signaling leads to higher luciferase expression and activity.
-
Methodology:
-
Co-transfect cells (e.g., HEK293T) with TOPFlash (or FOPFlash) and a transfection control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with this compound, CHIR99021, a positive control (e.g., Wnt3a conditioned media), or a vehicle control.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[5]
-
Normalize the TOPFlash/FOPFlash activity to the Renilla luciferase activity to control for transfection efficiency.[5]
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Summary and Recommendations
The choice between this compound and CHIR99021 depends critically on the scientific question being addressed.
-
CHIR99021 is the inhibitor of choice for achieving maximal and robust activation of the Wnt/β-catenin pathway . Its high potency and dual-isoform inhibition make it ideal for applications in stem cell maintenance, reprogramming, and inducing strong differentiation phenotypes where complete GSK3 inhibition is desired.[4][7]
-
This compound is the preferred tool for investigating the specific roles of the GSK3β isoform . Its selectivity allows for a more nuanced interrogation of GSK3 signaling, which is particularly valuable in fields like neuroscience and immunology where the distinct functions of GSK3α and GSK3β are being actively explored.[11][12] Using this compound in parallel with a GSK3α-selective inhibitor or a dual inhibitor like CHIR99021 can effectively dissect the contributions of each isoform to a given biological outcome.
Researchers must weigh the need for potent, broad GSK3 suppression against the desire for isoform-specific pathway modulation. By understanding the distinct profiles of these two powerful inhibitors, the scientific community can continue to unravel the complex biology of GSK3 and its potential as a therapeutic target.
References
- 1. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. agscientific.com [agscientific.com]
- 4. reprocell.com [reprocell.com]
- 5. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 7. stemcell.com [stemcell.com]
- 8. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective GSK3β Inhibition Mediates an Nrf2-Independent Anti-inflammatory Microglial Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Alveolar Epithelial Cell Proliferation and Lung Regeneration in the Lipopolysaccharide-Induced Acute Lung Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of (R)-BRD3731 Versus Lithium in Neuronal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the selective Glycogen Synthase Kinase-3 beta (GSK-3β) inhibitor, (R)-BRD3731, and the established mood stabilizer, lithium, in neuronal models. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct and overlapping mechanisms of action, presenting a valuable resource for researchers investigating novel therapeutics for neurological and psychiatric disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and lithium based on available in vitro and in vivo studies.
Table 1: Inhibitory Activity
| Compound | Target | IC50 | Kd | Selectivity | Neuronal Cell Line Studied | Reference |
| This compound | GSK-3β | 15 nM | 3.3 µM (cellular context) | 14-fold vs. GSK-3α | SH-SY5Y | [1] |
| GSK-3α | 215 nM | [1] | ||||
| Lithium | GSK-3β | ~2 mM (in vitro) | Non-selective | Not specified | [2] | |
| Inositol Monophosphatase (IMPAse) | 0.8 mM | |||||
| Other targets | Varies |
Table 2: Reported Efficacy in Neuronal and Related Models
| Compound | Model System | Observed Effects | Reference |
| This compound | SH-SY5Y cells | Inhibition of CRMP2 phosphorylation | [1] |
| Fmr1 KO mice (Fragile X model) | Reduction of audiogenic seizures (30 mg/kg, i.p.) | [1] | |
| Mouse model of schizophrenia | Reversal of abnormal cortical gamma oscillations and cognitive deficits | [3][4] | |
| SIM-A9 microglial cells | Anti-inflammatory response | [5] | |
| Lithium | Ank3 p.W1989R mice (Bipolar disorder model) | Enhancement of presynaptic GABAergic neurotransmission, reduction of neuronal hyperexcitability | [6] |
| Rat primary neurons | Inhibition of CRMP2 phosphorylation | [7] | |
| JNPL3 transgenic mice (Tauopathy model) | Reduction of insoluble tau | [8] | |
| Various neuronal models | Neuroprotective and neurotrophic effects |
Signaling Pathways and Mechanisms of Action
This compound and lithium both impact neuronal function through the inhibition of GSK-3β, a key regulatory enzyme in numerous cellular processes. However, their mechanisms of inhibition and their broader pharmacological profiles differ significantly.
This compound is a potent and selective inhibitor of GSK-3β. Its primary mechanism of action is the direct inhibition of the kinase activity of this enzyme. This selectivity allows for the specific investigation of GSK-3β's role in neuronal function and pathology.
Lithium , in contrast, is a non-selective inhibitor of GSK-3β and affects multiple other intracellular signaling pathways. Its therapeutic effects are thought to be multifactorial, involving not only GSK-3β inhibition but also the modulation of the phosphoinositide (PI) cycle, enhancement of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), and regulation of neurotransmitter systems.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays relevant to the study of this compound and lithium.
In Vitro GSK-3β Inhibition Assay
This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against GSK-3β.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a phosphopeptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound or Lithium)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the GSK-3β enzyme, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Luminescence is inversely proportional to kinase activity.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Neuronal Cell Culture and Neuroprotection Assay
This protocol outlines a general procedure for assessing the neuroprotective effects of a compound in a neuronal cell line.
Objective: To evaluate the ability of a test compound to protect neurons from a toxic insult.
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or glutamate (B1630785) for an excitotoxicity model)
-
Test compound (this compound or Lithium)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Introduce the neurotoxin to induce cell death.
-
Co-incubate the cells with the test compound and the neurotoxin for a further period (e.g., 24 hours).
-
Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
Discussion and Future Directions
The available evidence indicates that this compound is a highly selective tool for probing the functions of GSK-3β in the central nervous system. Its efficacy in preclinical models of Fragile X syndrome and schizophrenia suggests its potential as a therapeutic agent for disorders with demonstrated GSK-3β dysregulation.[1][3][4]
Lithium's clinical utility is well-established, but its broad spectrum of activity, while beneficial for its mood-stabilizing effects, also contributes to its side-effect profile. Studies comparing lithium to selective GSK-3 inhibitors suggest that not all of lithium's therapeutic actions are mediated through GSK-3 inhibition. For instance, one study found that lithium and selective GSK-3 inhibitors had opposite effects on plasma BDNF levels.[7] Another study using the selective GSK-3β inhibitor Tideglusib showed that it mimicked some but not all of the effects of lithium on presynaptic GABAergic neurotransmission.[6]
This highlights a critical knowledge gap: the extent to which selective GSK-3β inhibition can replicate the therapeutic benefits of lithium while potentially offering an improved safety profile. Future research should focus on direct, head-to-head comparisons of this compound and lithium in a range of neuronal models, including those relevant to bipolar disorder. Such studies should employ a multi-pronged approach, assessing not only cell survival and signaling pathways but also functional outcomes such as synaptic plasticity and neuronal network activity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Disparate Effects of Lithium and a GSK-3 Inhibitor on Neuronal Oscillatory Activity in Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Selective GSK3β Inhibition Mediates an Nrf2-Independent Anti-inflammatory Microglial Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium Restores Inhibitory Function and Neuronal Excitability through GSK-3β Inhibition in a Bipolar Disorder-Associated Ank3 Variant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
A Head-to-Head Comparison of GSK-3 Inhibitors: (R)-BRD3731 and Tideglusib
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision. This guide provides an objective, data-driven comparison of two prominent Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors: (R)-BRD3731 and Tideglusib. We will delve into their mechanisms of action, biochemical potency, cellular effects, and the experimental protocols used to generate this data.
At a Glance: Key Differences
| Feature | This compound | Tideglusib |
| Target | Selective for GSK-3β | GSK-3β (with some activity against GSK-3α) |
| Mechanism of Action | ATP-competitive | Non-ATP-competitive, irreversible |
| Reported Potency (GSK-3β IC50) | 1.05 µM | ~5-60 nM (assay dependent) |
| Selectivity | Selective for GSK-3β over GSK-3α | Modest preference for GSK-3β over GSK-3α |
| Clinical Development | Preclinical | Investigated in clinical trials for Alzheimer's disease, progressive supranuclear palsy, and myotonic dystrophy.[1][2] |
Introduction to the Contestants
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, neurodevelopment, and apoptosis.[3] Its dysregulation has been implicated in a variety of diseases, making it a compelling therapeutic target. Both this compound and Tideglusib are small molecule inhibitors of GSK-3, but they exhibit distinct biochemical properties and mechanisms of action.
This compound is a selective inhibitor of GSK-3β.[4][5] Its selectivity for the β isoform is a key characteristic, as GSK-3α and GSK-3β can have non-overlapping functions.[3] The racemic mixture, BRD3731, has shown to be a potent and selective inhibitor of GSK3β with an IC50 of 15 nM, displaying a 14-fold selectivity over GSK3α (IC50 = 215 nM).[6][7] The (R)-enantiomer, this compound, has reported IC50 values of 1.05 µM for GSK3β and 6.7 µM for GSK3α.[4][5]
Tideglusib (also known as NP-12) is a non-ATP-competitive and irreversible inhibitor of GSK-3.[8][9] Its irreversible nature suggests a prolonged pharmacodynamic effect.[8] Tideglusib has been the subject of numerous preclinical and clinical studies for various neurological disorders.[1][2][10] It inhibits GSK-3β with an IC50 of approximately 60 nM in cell-free assays.[8]
Quantitative Data: A Side-by-Side Look
The following tables summarize the available quantitative data for this compound and Tideglusib. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency (IC50 values)
| Compound | Target | IC50 | Assay Type | Source |
| This compound | GSK-3β | 1.05 µM | Not specified | [4][5] |
| GSK-3α | 6.7 µM | Not specified | [4][5] | |
| BRD3731 (racemate) | GSK-3β | 15 nM | Not specified | [6][7] |
| GSK-3α | 215 nM | Not specified | [6][7] | |
| Tideglusib | GSK-3β | ~60 nM | Cell-free kinase assay | [8] |
| GSK-3β | 502 nM | Z'-LYTE molecular assay | [11] | |
| GSK-3α | 908 nM | Z'-LYTE molecular assay | [11] |
Table 2: Cellular Activity
| Compound | Cell Line | Effect | Concentration | Source |
| BRD3731 | SH-SY5Y | Inhibition of CRMP2 phosphorylation | 1-10 µM | [6][7] |
| HL-60 | Decreased β-catenin S33/37/T41 phosphorylation | 20 µM | [6][7] | |
| Tideglusib | Human Neuroblastoma Cells | Inhibition of glutamate-induced glial activation | 2.5 µM | |
| Rat Primary Cortical Neurons | Neuroprotection from glutamate-induced excitotoxicity | 2.5 µM |
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function and how they are evaluated, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway with points of inhibition.
Caption: A typical workflow for comparing GSK-3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols used to characterize GSK-3 inhibitors.
In Vitro Kinase Assay (e.g., Z'-LYTE™ Kinase Assay)
This assay is commonly used to determine the biochemical potency (IC50) of inhibitors against GSK-3α and GSK-3β.
Principle: The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a specific peptide substrate.
Materials:
-
Recombinant human GSK-3α or GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Test compounds (this compound, Tideglusib)
-
Z'-LYTE™ Kinase Assay Kit
-
384-well microplates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Kinase Reaction: In a 384-well plate, add the GSK-3 enzyme, the peptide substrate, and the test compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Development: Add the development reagent from the kit to stop the kinase reaction and generate a fluorescent signal.
-
Detection: Measure the fluorescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Western Blot Analysis
This technique is used to assess the effect of inhibitors on the phosphorylation of downstream GSK-3 substrates in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Cell culture reagents
-
Test compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-CRMP2, anti-total-CRMP2, anti-phospho-β-catenin, anti-total-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of the test compounds for a specified time.
-
Cell Lysis: Harvest and lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the protein of interest.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.
Conclusion
Both this compound and Tideglusib are valuable tools for studying the role of GSK-3 in health and disease. The choice between these inhibitors will depend on the specific research question.
-
This compound offers selectivity for GSK-3β, which is advantageous for dissecting the specific roles of the two GSK-3 isoforms.
-
Tideglusib , with its irreversible, non-ATP-competitive mechanism, provides a different mode of inhibition and has a more extensive history in preclinical and clinical studies, offering a wealth of comparative data.
Researchers should carefully consider the desired mechanism of action, the importance of isoform selectivity, and the existing body of literature when selecting the appropriate GSK-3 inhibitor for their studies. The experimental protocols outlined in this guide provide a foundation for the in-house evaluation and comparison of these and other GSK-3 inhibitors.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative virtual and experimental high-throughput screening for glycogen synthase kinase-3beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK3β Inhibition with (R)-BRD3731: A Comparative Analysis
A definitive guide for researchers confirming the on-target effects of (R)-BRD3731 through comparative analysis with control compounds. This document provides experimental data, detailed protocols, and visual workflows to ensure accurate and reliable results in the study of Glycogen Synthase Kinase 3β (GSK3β).
This compound has emerged as a potent and selective inhibitor of GSK3β, a serine/threonine kinase implicated in a multitude of cellular processes and disease states, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2] To rigorously validate the specific inhibitory action of this compound on GSK3β, it is crucial to employ control compounds that can differentiate its effects from off-target activities or isoform cross-reactivity. This guide presents a comparative framework using BRD0705, a selective GSK3α inhibitor, and BRD0320, a dual GSK3α/β inhibitor, to confirm the selective action of this compound.
Comparative Inhibitory Activity
The primary evidence for the selectivity of this compound lies in its differential potency against the two GSK3 isoforms, GSK3β and GSK3α. Biochemical assays measuring the half-maximal inhibitory concentration (IC50) provide a quantitative measure of this selectivity.
| Compound | Target | IC50 | Selectivity |
| This compound | GSK3β | 15 nM [1][2] | 14-fold vs. GSK3α |
| GSK3α | 215 nM[1][2] | ||
| BRD0705 | GSK3α | Data not available in search results | Selective for GSK3α |
| BRD0320 | GSK3α/β | Data not available in search results | Dual Inhibitor |
Functional Confirmation in a Cellular Context
To demonstrate the specific consequence of GSK3β inhibition by this compound in a cellular system, the following data from a study on microglial cells illustrates its distinct effects on inflammatory responses compared to a GSK3α-selective and a dual inhibitor. The table below summarizes the differential impact on the mRNA expression of key inflammatory markers.
| Compound (at 20 µM) | Target(s) | IL-1β mRNA Inhibition | IL-6 mRNA Inhibition | iNOS mRNA Inhibition |
| This compound | GSK3β | 92.75% [3] | 54.57% [3] | 34.38% [3] |
| BRD0705 | GSK3α | 59.22%[3] | 26.69%[3] | 28.8%[3] |
| BRD0320 | GSK3α/β | 80.78%[3] | 43.06%[3] | 31.4%[3] |
These results demonstrate that while some overlap in function exists, the selective inhibition of GSK3β by this compound leads to a distinct and potent anti-inflammatory response, particularly in the reduction of IL-1β expression.
Experimental Protocols
To ensure reproducibility, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a general procedure for determining the IC50 values of inhibitors against GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide like p-GS-2)
-
This compound and control compounds
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the GSK3 substrate peptide, and the diluted compounds.
-
Add the recombinant GSK3β enzyme to each well to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Add [γ-³²P]ATP to each well to start the phosphorylation reaction.
-
Incubate for an additional period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure ADP production, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression.
Cell-Based Assay: Measurement of Inflammatory Cytokine mRNA
This protocol describes how to assess the effect of GSK3β inhibition on the expression of inflammatory genes in microglial cells.
Materials:
-
SIM-A9 microglial cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound, BRD0705, and BRD0320
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IL-1β, IL-6, iNOS, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed SIM-A9 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, BRD0705, or BRD0320 for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours) to induce an inflammatory response. Include a vehicle-treated (DMSO) control group.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for the target genes (IL-1β, IL-6, iNOS) and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression for each treatment group compared to the LPS-stimulated control group.
Visualizing the Mechanism and Workflow
To further clarify the concepts, the following diagrams illustrate the signaling pathway and experimental design.
Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound on GSK3β.
Caption: Experimental workflow for assessing the anti-inflammatory effects of GSK3 inhibitors.
References
Decoding GSK3 Inhibition: A Comparative Guide to (R)-BRD3731 and Dual GSK3α/β Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between selective and dual inhibitors of Glycogen Synthase Kinase 3 (GSK3) is critical for advancing therapeutic strategies in neuroinflammation, oncology, and regenerative medicine. This guide provides an objective comparison of the phenotypic effects of the selective GSK3β inhibitor, (R)-BRD3731, and dual GSK3α/β inhibitors, supported by experimental data and detailed protocols.
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase with two isoforms, GSK3α and GSK3β, that play pivotal roles in a multitude of cellular processes. While both isoforms are highly homologous within their kinase domains, emerging evidence reveals distinct and non-overlapping functions. This has spurred the development of isoform-selective inhibitors to dissect their individual contributions and to develop more targeted therapeutics. This compound has emerged as a key tool in this endeavor, demonstrating significant selectivity for GSK3β over GSK3α. In contrast, dual GSK3α/β inhibitors, such as CHIR-99021 and SB-216763, inhibit both isoforms, offering a broader, albeit less specific, approach to GSK3 modulation.
Mechanism of Action: A Tale of Two Isoforms
GSK3 is a key regulatory kinase in the Wnt signaling pathway.[1] Its inhibition leads to the stabilization and nuclear translocation of β-catenin, a transcriptional co-activator that drives the expression of genes involved in cell proliferation, differentiation, and survival.
This compound acts as a selective inhibitor of GSK3β.[1] Different studies have reported varying IC50 values, with one source indicating an IC50 of 15 nM for GSK3β and 215 nM for GSK3α, showcasing a 14-fold selectivity.[1] Another report cites IC50 values of 1.05 µM for GSK3β and 6.7 µM for GSK3α. This selectivity allows for the specific interrogation of GSK3β-mediated signaling pathways.
Dual GSK3α/β inhibitors, as their name suggests, potently inhibit both isoforms. For instance, CHIR-99021 is a highly potent dual inhibitor. By targeting both GSK3α and GSK3β, these compounds induce a more global inhibition of GSK3 activity, which can have broader downstream consequences.
Phenotypic Differences: A Head-to-Head Comparison in Neuroinflammation
A direct comparison of a selective GSK3β inhibitor (BRD3731), a selective GSK3α inhibitor (BRD0705), and a dual GSK3α/β inhibitor (BRD0320) in a lipopolysaccharide (LPS)-stimulated microglial cell model of neuroinflammation has revealed significant phenotypic differences.[2][3] Microglia are the primary immune cells of the central nervous system and their activation is a hallmark of neuroinflammatory conditions.
Anti-inflammatory Effects
In LPS-activated microglia, selective inhibition of GSK3β by BRD3731 demonstrated a superior anti-inflammatory profile compared to both the selective GSK3α inhibitor and the dual inhibitor.[2][3]
Table 1: Effect of GSK3 Inhibitors on Pro-inflammatory Marker Expression in LPS-Stimulated Microglia [2][3]
| Target | Inhibitor | Concentration (µM) | % Inhibition of iNOS mRNA | % Inhibition of IL-1β mRNA | % Inhibition of IL-6 mRNA | % Inhibition of TNF-α Protein |
| GSK3β | BRD3731 | 10 | 26.4% | 75.67% | 42.14% | - |
| 20 | 34.38% | 92.75% | 54.57% | 74.62% | ||
| GSK3α/β | BRD0320 | 10 | 23.99% | 73.41% | 32.29% | - |
| 20 | 31.4% | 80.78% | 43.06% | 54.01% | ||
| GSK3α | BRD0705 | 10 | 4.82% (insignificant) | 48.09% | 14.26% | - |
| 20 | 28.8% | 59.22% | 26.69% | 14.9% |
Data is expressed as the percentage inhibition of LPS-induced expression.
These results indicate that while dual inhibition is effective, the anti-inflammatory response, particularly the reduction of the potent pro-inflammatory cytokine IL-1β, is more pronounced with selective GSK3β inhibition.[2][3]
Microglial Activation
Selective GSK3β inhibition also proved most effective in suppressing the expression of microglial activation markers.[2]
Table 2: Effect of GSK3 Inhibitors on Microglial Activation Marker Expression in LPS-Stimulated Microglia [2]
| Target | Inhibitor | Concentration (µM) | % Inhibition of CD11b mRNA | % Inhibition of Iba1 mRNA |
| GSK3β | BRD3731 | 10 | 38.11% | - |
| 20 | 53.23% | - | ||
| GSK3α/β | BRD0320 | 10 | 33.53% | 73.41% |
| 20 | 45.13% | 80.78% | ||
| GSK3α | BRD0705 | 10 & 20 | No significant inhibition | No significant inhibition |
Data is expressed as the percentage inhibition of LPS-induced expression.
Antioxidant Response
Interestingly, selective GSK3β inhibition by BRD3731 was the most potent activator of the Nrf2-mediated antioxidant response, as measured by the induction of HO-1 and Osgin1 gene expression.[2]
Table 3: Effect of GSK3 Inhibitors on Nrf2-Related Gene Expression in LPS-Stimulated Microglia [2]
| Target | Inhibitor | Concentration (µM) | % Enhancement of HO-1 mRNA | % Enhancement of Osgin1 mRNA |
| GSK3β | BRD3731 | 10 | 36.56% | 125.69% |
| 20 | 73.99% | 237.19% | ||
| GSK3α/β | BRD0320 | 10 | 38.21% | 144.52% |
| 20 | 43.86% | 175.08% | ||
| GSK3α | BRD0705 | 10 | 10.89% | - |
| 20 | 22.66% | - |
Data is expressed as the percentage enhancement of expression compared to untreated LPS-stimulated microglia.
These findings collectively suggest that the therapeutic benefits of GSK3 inhibition in neuroinflammatory contexts may be primarily driven by the inhibition of the β isoform.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Simplified Wnt/β-catenin signaling pathway showing the points of intervention for this compound and dual GSK3α/β inhibitors.
Caption: General experimental workflow for comparing the phenotypic effects of GSK3 inhibitors on microglial cells.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted for assessing the viability of microglial cells following treatment with GSK3 inhibitors.[4][5][6][7]
-
Cell Seeding: Seed microglial cells (e.g., SIM-A9) in a 96-well plate at a density of 5 x 10⁵ cells/mL.
-
Treatment: After cell adherence, treat the cells with varying concentrations of this compound, a dual GSK3α/β inhibitor, or vehicle control. For inflammatory studies, co-treat with lipopolysaccharide (LPS) at 100 ng/mL.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Gene Expression Analysis (RT-qPCR)
This protocol outlines the steps for quantifying changes in gene expression in microglia treated with GSK3 inhibitors.[8][9][10]
-
RNA Extraction: Following treatment, lyse the microglial cells and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time quantitative PCR (qPCR) using gene-specific primers for target genes (e.g., iNOS, IL-1β, IL-6, TNF-α, CD11b, Iba1, HO-1, Osgin1) and a reference gene (e.g., GAPDH or β-actin).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protein Expression and Localization (Immunocytochemistry)
This protocol details the immunofluorescent staining of microglia to visualize protein expression and localization.[11][12][13][14][15]
-
Cell Culture and Fixation: Culture microglial cells on coverslips and treat as required. Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes and then block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against target proteins (e.g., Iba1, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Conclusion
The available evidence, particularly from studies on neuroinflammation, strongly suggests that selective inhibition of GSK3β with this compound can elicit a more potent and specific anti-inflammatory and antioxidant response compared to dual GSK3α/β inhibitors. This highlights the potential of isoform-selective inhibitors for developing more targeted therapies with potentially fewer off-target effects. However, the choice between a selective and a dual inhibitor will ultimately depend on the specific biological context and the desired therapeutic outcome. Further head-to-head comparative studies in diverse cellular and disease models are warranted to fully elucidate the phenotypic landscape of selective versus dual GSK3 inhibition. This guide provides a foundational framework for researchers to design and interpret such studies, ultimately accelerating the translation of GSK3-targeted therapies from the laboratory to the clinic.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Selective GSK3β Inhibition Mediates an Nrf2-Independent Anti-inflammatory Microglial Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microglial Response to Inflammatory Stimuli Under Electromagnetic Field Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) [frontiersin.org]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 12. Immunocytochemistry of Microglial Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. fujifilmcdi.com [fujifilmcdi.com]
- 14. Microglia Staining Protocol - IHC WORLD [ihcworld.com]
- 15. jove.com [jove.com]
Validating the Specificity of (R)-BRD3731 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of (R)-BRD3731, a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β), in a new cell line. We offer a comparative analysis of its performance against its isoform, GSK3α, and provide detailed experimental protocols and data interpretation guidelines to ensure robust and reliable results.
Comparative Inhibitor Activity
This compound demonstrates selectivity for GSK3β over GSK3α. The following table summarizes the in vitro inhibitory activity.
| Compound | Target | IC50 (μM) |
| This compound | GSK3β | 1.05 [1][2] |
| GSK3α | 6.7[1][2] | |
| Alternative GSK3 Inhibitor 1 (e.g., CHIR-99021) | GSK3β | Value |
| GSK3α | Value | |
| Alternative GSK3 Inhibitor 2 (e.g., SB216763) | GSK3β | Value |
| GSK3α | Value |
Note: IC50 values for alternative inhibitors should be obtained from relevant literature or experimental data.
Experimental Validation of Specificity
A thorough validation of this compound specificity in a new cell line should involve a combination of techniques to assess target engagement, downstream signaling, and potential off-target effects.
In Vitro Kinase Profiling
A broad screen against a panel of kinases is the foundational step to identify potential off-target interactions.[3][4][5] This is typically performed by specialized service providers.
Expected Outcome: The results should confirm high potency against GSK3β and significantly lower potency against other kinases, including GSK3α. Any off-target hits with comparable potency to GSK3β should be further investigated.
Cellular Target Engagement: Western Blot Analysis
This experiment confirms that this compound engages GSK3β in the new cell line by assessing the phosphorylation of a known downstream substrate. A common substrate of GSK3β is β-catenin. Inhibition of GSK3β prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation.
Experimental Protocol: Western Blot for β-catenin stabilization
-
Cell Culture and Treatment: Plate the new cell line and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25 μM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total β-catenin and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the total β-catenin signal to the loading control.
Data Presentation: Expected β-catenin Stabilization
| This compound (µM) | Normalized Total β-catenin Level (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.2 |
| 1.0 | 2.5 |
| 10 | 4.8 |
| 25 | 5.1 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm the physical binding of an inhibitor to its target protein in a cellular environment.[3] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat the new cell line with a high concentration of this compound (e.g., 25 µM) and a vehicle control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Protein Extraction: Lyse the cells by freeze-thawing.
-
Centrifugation: Pellet the precipitated proteins by centrifugation.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of GSK3β by western blotting as described above.
Data Presentation: Expected CETSA Results
| Temperature (°C) | Soluble GSK3β (Vehicle) | Soluble GSK3β (this compound) |
| 40 | +++ | +++ |
| 45 | +++ | +++ |
| 50 | ++ | +++ |
| 55 | + | ++ |
| 60 | - | + |
| 65 | - | - |
| 70 | - | - |
(+++ High, ++ Medium, + Low, - Not Detected)
Visualizing the Validation Workflow and Signaling Pathway
To aid in the conceptual understanding of the validation process and the underlying biological pathway, the following diagrams are provided.
Caption: GSK3β Signaling Pathway and the point of inhibition by this compound.
Caption: Workflow for validating the specificity of this compound.
Caption: Logical relationships in the validation of inhibitor specificity.
By following these guidelines and experimental protocols, researchers can confidently validate the specificity of this compound in their chosen cell line, leading to more accurate and reproducible scientific discoveries.
References
Safety Operating Guide
Navigating the Disposal of (R)-BRD3731: A Procedural Guide for Laboratory Safety
Disclaimer: This document provides procedural guidance for the disposal of the research-grade GSK3 inhibitor, (R)-BRD3731, based on general principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) detailing disposal instructions for this compound is not publicly available. Therefore, all procedures must be conducted in strict accordance with the guidelines set by your institution's Environmental Health and Safety (EHS) department and all applicable local, state, and federal regulations. Always consult the manufacturer's SDS for any chemical and your institution's EHS office before handling or disposing of waste.
This compound is a research-grade small molecule inhibitor of GSK3α and GSK3β[1]. As with many potent biological inhibitors, it must be treated as hazardous chemical waste. Improper disposal can pose risks to personnel and the environment. The following guide outlines the essential operational steps for its safe management and disposal in a laboratory setting.
Key Handling and Disposal Parameters
The following table summarizes crucial data points for the safe handling and disposal of research-grade small molecule inhibitors like this compound.
| Parameter | Information | Rationale & Source |
| Waste Classification | Hazardous Chemical Waste. Potentially toxic. | Small molecule inhibitors are often biologically active and require management as hazardous waste to prevent environmental release and personnel exposure.[2][3] |
| Primary Disposal Route | Collection by institutional Environmental Health & Safety (EHS) or a licensed hazardous waste contractor. | This is the standard and required procedure for laboratory chemical waste to ensure regulatory compliance and safety.[4][5] |
| Incompatible Waste Streams | Do not mix with other chemical waste streams unless compatibility is verified. Especially avoid mixing with acids if the compound has reactive functional groups (e.g., cyanides, sulfides). | To prevent dangerous chemical reactions within the waste container. Segregation of waste is a fundamental principle of lab safety.[2][6] |
| Personal Protective Equipment (PPE) | Mandatory: Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent skin and eye exposure during handling and disposal procedures.[5][7] |
| Spill Cleanup | For solid spills, cover with damp absorbent paper to avoid raising dust. For liquid spills, use an absorbent material. Collect all cleanup materials as hazardous waste. | To contain the spill safely without creating airborne particulates. All contaminated materials become hazardous waste.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that prioritizes containment, clear communication, and regulatory compliance.
Step 1: Waste Identification and Segregation Properly identify and segregate all waste streams containing this compound at the point of generation.[4] This includes:
-
Solid Waste: Unused or expired pure compound, contaminated PPE (gloves, weigh boats, pipette tips), and other contaminated lab materials.
-
Liquid Waste: Stock solutions, experimental media, and solvent rinses containing the compound.
-
Sharps Waste: Needles, syringes, or contaminated broken glass.
Step 2: Waste Collection and Containment Collect each waste stream in a separate, designated hazardous waste container.[5]
-
Use containers that are in good condition, made of a chemically compatible material, and have a secure, leak-proof lid.[2][7]
-
For liquid waste, always use secondary containment to mitigate potential spills.[2]
-
Place all sharps directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.[3]
Step 3: Labeling Clearly label all waste containers with the words "Hazardous Waste."[2][5] The label must include:
-
The full chemical name: "this compound"
-
Approximate concentration and quantity.
-
The date when waste was first added to the container (accumulation start date).
-
Any associated hazards (e.g., "Toxic").
Step 4: On-Site Accumulation Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[7] Keep containers closed except when adding waste.[2]
Step 5: Arrange for Professional Disposal Once a waste container is full or has been stored for an extended period, schedule a pickup with your institution's EHS office or a licensed waste disposal service.[4][7] Never dispose of this compound down the drain or in the regular trash.[5]
Step 6: Decontamination and Container Disposal Thoroughly decontaminate any non-disposable equipment used. For the final disposal of the empty original compound container, triple-rinse it with a suitable solvent. The first rinseate must be collected as hazardous waste.[2][5] After rinsing and air-drying, deface the label before disposing of the container as regular solid waste, or as directed by your institution.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to this structured disposal protocol, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and protect the ecosystem from chemical hazards.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling (R)-BRD3731
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the GSK3 inhibitor, (R)-BRD3731. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect against splashes.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate gloves should be worn.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[1][2] |
Health Hazard Information
This compound is a chemical compound intended for research use only.[3][4] The toxicological properties have not been fully investigated. Therefore, it should be handled with care, assuming it is potentially hazardous.
| Exposure Route | Potential Hazard | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the exposed person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | May cause skin irritation. | Immediately wash the affected area with soap and water. Remove contaminated clothing. |
| Eye Contact | May cause eye irritation. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2] |
| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid direct contact with the skin, eyes, and clothing by wearing the appropriate PPE.[2]
-
Minimize the generation of dust and aerosols.[2]
-
Use mechanical pipetting devices; never pipette by mouth.[2]
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
For long-term storage of a stock solution, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating solution.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of down the drain or into the environment.
Experimental Workflow: Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
